3,5-Dihydroxyacetophenone
Description
Propriétés
IUPAC Name |
1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWIKCZNIGMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199825 | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51863-60-6 | |
| Record name | 3,5-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51863-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',5'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7R433NNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 148 °C | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from 3,5-dihydroxybenzoic acid. The primary focus of this document is a detailed, multi-step synthetic pathway that involves protection of the reactive hydroxyl groups, conversion of the carboxylic acid, and subsequent deprotection. While a direct conversion using organolithium reagents is theoretically plausible, this guide centers on a well-documented and reproducible experimental protocol.
Overview of Synthetic Strategies
The conversion of a carboxylic acid to a ketone presents a unique synthetic challenge, primarily due to the acidic nature of the carboxyl proton and the potential for over-addition of organometallic reagents to the ketone product. In the case of 3,5-dihydroxybenzoic acid, the presence of two acidic phenolic hydroxyl groups adds another layer of complexity.
Two main strategies can be considered for the synthesis of this compound from 3,5-dihydroxybenzoic acid:
-
Multi-Step Synthesis with Protecting Groups: This is a more classical and robust approach that involves the protection of the reactive hydroxyl groups to prevent their interference with the subsequent chemical transformations. This strategy offers better control over the reaction and generally leads to higher yields and purity of the final product. A detailed protocol for this method has been outlined in the patent literature.[1][4]
This guide will provide a detailed exposition of the multi-step synthesis, complete with experimental protocols and data.
Multi-Step Synthesis of this compound
This synthetic route involves a sequence of six key steps: esterification, protection of the hydroxyl groups via benzylation, hydrolysis of the ester, activation of the carboxylic acid and subsequent acylation, decarboxylation, and finally, deprotection to yield the target molecule.
Overall Synthetic Scheme
References
A Technical Guide to the Spectroscopic Data of 3,5-Dihydroxyacetophenone
Introduction
3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its chemical formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol .[2][3][4] A thorough understanding of its spectroscopic properties is essential for researchers in chemical synthesis, quality control, and drug development to confirm its identity, purity, and structure. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CDCl₃ | 6.99 | d | 2H | H-2, H-6 |
| 6.56 | t | 1H | H-4 | |
| 2.55 | s | 3H | -CH₃ | |
| DMSO-d₆ | 12.5 (broad s) | s | 1H | -OH |
| 9.5 (broad s) | s | 2H | -OH | |
| 6.85 | d | 2H | H-2, H-6 | |
| 6.35 | t | 1H | H-4 | |
| 2.45 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
Aromatic carbons typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum.[5] The carbonyl carbon of a ketone is significantly deshielded, appearing much further downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O |
| ~158 | C-3, C-5 |
| ~139 | C-1 |
| ~108 | C-2, C-6 |
| ~107 | C-4 |
| ~27 | -CH₃ |
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded Phenol) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 1725-1705 | Strong | C=O Stretch (Ketone) |
| 1600-1475 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| 1300-1000 | Strong | C-O Stretch (Phenol) |
Table 4: Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Proposed Fragment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 137 | Highest (Base Peak) | [M-CH₃]⁺ |
| 109 | Medium | [M-CH₃-CO]⁺ |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for elucidating the structure of a chemical compound like this compound using the spectroscopic methods discussed.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to dissolve the sample completely.[6]
-
Filtration and Transfer : Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition : Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra at an appropriate magnetic field strength (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
As this compound is a solid, the thin solid film or KBr pellet method is suitable.[7][8]
Thin Solid Film Method:
-
Sample Preparation : Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[7]
-
Film Deposition : Place a drop of this solution onto a single, clean infrared-transparent salt plate (e.g., KBr or NaCl).[7] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7]
-
Background Spectrum : First, obtain a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.
-
Sample Spectrum : Place the salt plate with the sample film into the sample holder inside the instrument and acquire the IR spectrum.[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Potassium Bromide (KBr) Pellet Method:
-
Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[8]
-
Mixing : Add 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[8]
-
Pellet Formation : Place the mixture into a pellet die and apply high pressure with a hydraulic press to form a transparent or translucent pellet.[8]
-
Analysis : Place the KBr pellet into the sample holder for analysis as described above.
Mass Spectrometry (MS)
Electron Impact (EI) is a common ionization method for this type of molecule.
-
Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS).
-
Ionization : In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion [M]⁺.[9]
-
Fragmentation : The excess energy from electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[9] For ketones, alpha-cleavage (breaking the bond adjacent to the carbonyl group) is a common fragmentation pathway.[10]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion in the spectrum is designated as the base peak with a relative intensity of 100%.[9]
References
- 1. This compound | 51863-60-6 [chemicalbook.com]
- 2. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 4. 3′,5′-Dihydroxyacetophenone 97% | 51863-60-6 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. youtube.com [youtube.com]
Physical and chemical properties of 3,5-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its dihydroxy substitution pattern makes it a subject of interest for its potential biological activities, including antioxidant, antimicrobial, and antitumor effects.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.
Physical and Chemical Properties
This compound is typically a white to off-white or light yellow crystalline powder.[1][5] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol, acetone, DMSO, and methanol.[6][7] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₈O₃ | [3][8] |
| Molecular Weight | 152.15 g/mol | [3][8] |
| Melting Point | 145-146 °C | |
| Boiling Point | 316.75 °C (estimated) | |
| Appearance | White to light yellow crystal powder | [5] |
| Solubility | Practically insoluble in water; Soluble in ethanol; Slightly soluble in acetone, DMSO, and methanol. | [6][7] |
| pKa | 8.63 ± 0.10 (Predicted) | |
| LogP | 1.019 (estimated) | |
| CAS Number | 51863-60-6 | [8] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz.[6] Another spectrum in deuterated chloroform (B151607) (CDCl₃) at 500 MHz showed the following chemical shifts (δ) in ppm: 2.55 (s, 3H), 6.56 (t, J = 2.5 Hz, 1H), 6.99 (d, J = 2.5 Hz, 2H).[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The spectrum for this compound is available and confirms its structure.[9]
Mass Spectrometry
The mass spectrum of acetophenone, the parent compound, shows a molecular ion peak at m/z=120.[10] The base peak is typically at m/z=105, corresponding to the loss of a methyl group to form the benzoyl cation.[10] A further fragmentation with the loss of carbon monoxide results in a peak at m/z=77, corresponding to the phenyl cation.[10] For this compound (molecular weight 152.15), the fragmentation pattern is expected to be influenced by the hydroxyl groups. The molecular ion peak would be at m/z=152. The loss of a methyl group would lead to a fragment at m/z=137.[11]
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Demethylation of 3,5-Dimethoxyacetophenone
This method involves the cleavage of the methyl ether groups of 3,5-dimethoxyacetophenone using a demethylating agent like aluminum chloride in a suitable solvent.[5]
-
Materials:
-
3,5-Dimethoxyacetophenone
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (refluxing)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxyacetophenone and chlorobenzene.
-
Carefully add anhydrous aluminum chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench it with ice-cold dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Method 2: Synthesis from 3,5-Dihydroxybenzoic Acid
This multi-step synthesis involves the conversion of 3,5-dihydroxybenzoic acid to the final product. The process includes esterification, protection of the hydroxyl groups (e.g., benzylation), reaction with a Grignard reagent, and subsequent deprotection.
-
Materials:
-
3,5-Dihydroxybenzoic acid
-
Low-molecular-weight alcohol (e.g., ethanol)
-
Concentrated sulfuric acid
-
Benzyl (B1604629) chloride
-
Base (e.g., potassium carbonate)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Palladium on carbon (Pd/C) for debenzylation
-
-
Procedure:
-
Esterification: Reflux 3,5-dihydroxybenzoic acid in an excess of a low-molecular-weight alcohol with a catalytic amount of concentrated sulfuric acid.
-
Benzylation (Protection): React the resulting ester with benzyl chloride in the presence of a base to protect the phenolic hydroxyl groups.
-
Grignard Reaction: Treat the protected ester with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding ketone.
-
Debenzylation (Deprotection): Remove the benzyl protecting groups via catalytic hydrogenation using Pd/C to yield this compound.
-
Below is a workflow diagram illustrating the synthesis from 3,5-dihydroxybenzoic acid.
Biological Activities and Signaling Pathways
This compound has demonstrated several biological activities, primarily attributed to its phenolic structure which allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS).[3] While specific signaling pathways for the 3,5-isomer are not extensively detailed in the literature, related dihydroxyacetophenone isomers have been shown to exert their effects through various mechanisms. For instance, 2',5'-dihydroxyacetophenone (B116926) has been found to inhibit the ERK1/2 and NF-κB signaling pathways, leading to anti-inflammatory effects.[12][13] Furthermore, 3',4'-dihydroxyacetophenone (B73281) acts as a tyrosinase inhibitor and can modulate the Nrf2/HO-1 pathway to protect against oxidative stress.[2][7]
Given its antioxidant properties, a plausible mechanism of action for this compound involves the modulation of cellular antioxidant defense systems. A simplified representation of a potential antioxidant signaling pathway is depicted below.
The antimicrobial activity of dihydroxyacetophenone isomers has been noted, with the efficacy varying based on the position of the hydroxyl groups.[14] Studies on derivatives of dihydroxyacetophenone have also highlighted their potential as antimicrobial and antitumor agents.[4]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential for applications in drug discovery and development. Its physical and chemical properties are well-characterized, and various synthetic routes are available. While its biological activities, particularly as an antioxidant, are recognized, further research is needed to fully elucidate the specific signaling pathways it modulates to unlock its full therapeutic potential. This guide provides a solid foundation for researchers and scientists working with this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(51863-60-6) 1H NMR [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound(51863-60-6) IR Spectrum [chemicalbook.com]
- 10. asdlib.org [asdlib.org]
- 11. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-dihydroxyacetophenone isolated from Rehmanniae Radix Preparata inhibits inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3,5-Dihydroxyacetophenone (CAS Number: 51863-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone with the chemical formula C₈H₈O₃.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, analytical data, and known biological activities. While research on this specific isomer is emerging, this document compiles available data and provides context based on related dihydroxyacetophenone isomers to guide further investigation and application in drug discovery and development. The compound is noted for its potential as an antioxidant and anti-inflammatory agent, and as a key intermediate in the synthesis of various pharmaceuticals.[4][5]
Chemical and Physical Properties
This compound is typically a white to light yellow or off-white to brown crystalline powder.[5][6][7] Its core structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 3 and 5, and an acetyl group at position 1.
| Property | Value | Reference(s) |
| CAS Number | 51863-60-6 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 145-146 °C | [2] |
| Boiling Point | 316.75 °C (estimated) | |
| Solubility | Soluble in DMSO and methanol. | |
| Appearance | White to light yellow crystalline powder | [6] |
| Synonyms | 1-(3,5-dihydroxyphenyl)ethanone, 5-Acetylresorcinol | [3] |
Synthesis of this compound
Two primary synthetic routes for this compound have been identified in the literature.
Synthesis from 3,5-Dihydroxybenzoic Acid
A multi-step synthesis starting from 3,5-dihydroxybenzoic acid has been patented. The general workflow involves esterification, benzylation of the hydroxyl groups for protection, hydrolysis, nucleophilic substitution, hydrolytic decarboxylation, and finally debenzylation to yield the target compound.[6][8]
Experimental Protocol (Illustrative, based on patent literature): [8][9]
-
Step 1: Esterification: 3,5-dihydroxybenzoic acid is refluxed with a low-molecular-weight alcohol (e.g., ethanol) in the presence of concentrated sulfuric acid for 8-15 hours. The resulting ester is then extracted and purified.
-
Step 2: Benzylation: The hydroxyl groups of the ester are protected using a benzylating agent like benzyl (B1604629) halide in the presence of a base.
-
Step 3: Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under basic conditions.
-
Step 4: Nucleophilic Substitution and Decarboxylation: The carboxylic acid is converted to an intermediate that undergoes nucleophilic substitution and subsequent hydrolytic decarboxylation to form 3,5-dibenzyloxyacetophenone.
-
Step 5: Debenzylation: The benzyl protecting groups are removed, typically by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, this compound.
Synthesis via Demethylation of 3,5-Dimethoxyacetophenone
Another reported method involves the demethylation of 3,5-dimethoxyacetophenone. This is typically achieved using a demethylating agent such as aluminum chloride in a suitable solvent.[10][11]
References
- 1. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 51863-60-6 [thegoodscentscompany.com]
- 4. rsc.org [rsc.org]
- 5. This compound(51863-60-6) IR Spectrum [m.chemicalbook.com]
- 6. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 7. 208630250 [thermofisher.com]
- 8. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 9. This compound | 51863-60-6 [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Biological Activities of 3,5-Dihydroxyacetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyacetophenone and its derivatives represent a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a dihydroxylated phenyl ring attached to a ketone functional group, have shown potential as antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Quantitative Biological Activity Data
The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various biological activities, providing a comparative overview of their potency.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 96 | [1][2] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | >345 | [1] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3,5-Diprenyl-4-hydroxyacetophenone | J774A.1 Macrophages | Nitric Oxide (NO) Production Inhibition | >91.78 (38.96% inhibition) | [1][2] |
| 2',5'-Dihydroxyacetophenone | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Significant inhibition | [3] |
Table 3: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3,5-Diprenyl-4-hydroxyacetophenone | J774A.1 Macrophages | MTT Assay | 436.2 | [1][2] |
| Brominated dihydroxyacetophenone derivatives | HeLa | MTT Assay | Showed significant activity | [4] |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Table 4: Enzyme Inhibitory Activity of Dihydroxyacetophenone Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | 0.013 (monophenolase), 0.93 (diphenolase) | [5] |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase | 0.0020 | [5] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.69 | [5] |
II. Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cellular Anti-inflammatory Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. Include a negative control (cells without LPS stimulation) and a positive control (cells with LPS stimulation but without the test compound).
-
-
Measurement of Nitrite Concentration:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Enzyme Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The assay typically uses L-DOPA as a substrate, and the formation of dopachrome (B613829) is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare solutions of the test compound and a standard inhibitor (e.g., kojic acid) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound or standard solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Measurement:
-
Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
III. Signaling Pathways
The biological activities of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways, particularly those involved in inflammation and cell survival.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Some dihydroxyacetophenone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[3]
Caption: NF-κB signaling pathway and the inhibitory point of this compound derivatives.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a group of signaling cascades that regulate a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are activated by various extracellular stimuli, including growth factors and inflammatory cytokines. Activation of the JNK and p38 MAPK pathways, in particular, is strongly associated with the production of pro-inflammatory mediators. Some acetophenone derivatives have demonstrated the ability to modulate MAPK signaling, which may contribute to their anti-inflammatory and cytotoxic effects.[6][7][8]
Caption: Overview of MAPK signaling pathways and potential modulation by this compound derivatives.
Conclusion
This compound and its derivatives exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved in their mechanism of action. The information presented herein is intended to support further research and development of these compounds as potential therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of 3,5-Dihydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxyacetophenone is a phenolic compound with recognized antioxidant properties. This technical guide provides a comprehensive overview of its potential as an antioxidant agent, intended for researchers, scientists, and professionals in drug development. While direct quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from closely related dihydroxyacetophenone analogues to infer its potential activity and mechanisms. This guide details the standard experimental protocols for evaluating antioxidant capacity, including DPPH, ABTS, and FRAP assays, and discusses the potential involvement of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. All quantitative data for related compounds is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and future research design.
Introduction
Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant attention for their antioxidant properties. Among these, dihydroxyacetophenones represent a promising scaffold for the development of novel therapeutic agents to combat oxidative stress-related pathologies. This compound, an aromatic ketone, is noted for its potential to inhibit the formation of reactive oxygen species (ROS)[1]. Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The exploration of compounds like this compound is therefore of paramount importance in the discovery of new antioxidant therapies.
This guide provides an in-depth look at the methodologies used to assess antioxidant potential and the potential molecular pathways through which this compound may exert its effects.
In Vitro Antioxidant Activity: Quantitative Data from Related Compounds
Direct quantitative analysis of the antioxidant capacity of this compound is limited in the available scientific literature. However, studies on structurally similar compounds provide valuable insights into its potential efficacy. The following table summarizes the antioxidant activity of a related compound, 3,5-diprenyl-4-hydroxyacetophenone, which shares the core dihydroxyacetophenone structure.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 26.00 ± 0.37 | 96 | [2] |
Table 1: DPPH radical scavenging activity of a this compound derivative. This data is presented as an estimation of the potential activity of this compound.
Potential Mechanism of Action: The Nrf2 Signaling Pathway
A plausible mechanism for the antioxidant effect of dihydroxyacetophenones involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Studies on the isomer 3,4-Dihydroxyacetophenone have demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress by modulating this pathway[3].
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.
The proposed activation of the Nrf2-ARE pathway by this compound is depicted in the following diagram.
Figure 1: Proposed Nrf2-ARE signaling pathway activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays that can be employed to quantitatively assess the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control dilutions to the respective wells.
-
A blank well should contain methanol and the DPPH solution. A control for the sample's color should contain the sample and methanol without DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (test compound)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add a small volume of the sample or control dilutions.
-
Add a larger, fixed volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Figure 3: Experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (test compound)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard curve using ferrous sulfate or Trolox.
-
In a 96-well microplate, add a small volume of the sample or standard dilutions.
-
Add a larger, fixed volume of the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Figure 4: Experimental workflow for the FRAP assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit intracellular ROS formation in a cell-based model, providing a more biologically relevant measure of antioxidant activity.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
This compound (test compound)
-
Quercetin (positive control)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a black 96-well microplate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound or control in the treatment medium for 1 hour.
-
Add DCFH-DA to the wells and incubate for a further 30 minutes. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding AAPH solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant capacity of this compound is currently sparse, the available data from structurally related compounds and the well-established antioxidant properties of phenolic compounds strongly suggest its potential as an effective antioxidant. The likely involvement of the Nrf2 signaling pathway provides a compelling avenue for future mechanistic studies.
To fully elucidate the antioxidant potential of this compound, further research is warranted. This should include:
-
Quantitative in vitro assays: Systematic evaluation of its IC50 values in DPPH, ABTS, and FRAP assays, as well as its ORAC value.
-
Cell-based assays: Confirmation of its cellular antioxidant activity and investigation of its protective effects against various oxidative stressors in different cell lines.
-
Mechanistic studies: Elucidation of its effects on the Nrf2-ARE pathway and other relevant antioxidant signaling cascades through techniques such as Western blotting, qPCR, and reporter gene assays.
-
In vivo studies: Evaluation of its antioxidant efficacy in animal models of oxidative stress-related diseases.
The information and protocols provided in this technical guide offer a solid foundation for researchers to design and execute comprehensive studies on the antioxidant potential of this compound, with the ultimate goal of developing novel therapeutic strategies for a range of debilitating diseases.
References
In Vitro Antitumor Activity of 3,5-Dihydroxyacetophenone: A Technical Guide and Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxyacetophenone (3,5-DHAP) is a phenolic compound of interest within medicinal chemistry. While the broader class of dihydroxyacetophenones has been investigated for various pharmacological activities, including antitumor effects, specific and in-depth research into the in vitro antitumor mechanisms of this compound itself is notably limited in publicly available literature. Significant research has instead focused on its isomer, 2,5-Dihydroxyacetophenone (2,5-DHAP), and various synthetic derivatives. This technical guide serves a dual purpose: to summarize the existing, albeit sparse, data on the antitumor potential of 3,5-DHAP and its derivatives, and to provide a comprehensive framework of experimental protocols and potential signaling pathways that could be investigated to fully characterize its activity. This document is intended to be a foundational resource for researchers initiating studies into the anticancer properties of this specific compound.
Introduction
Phenolic compounds, including acetophenones, are widely recognized for their potential as therapeutic agents, largely owing to their antioxidant and pro-apoptotic properties. This compound, a structural isomer of other bioactive dihydroxyacetophenones, represents an under-explored molecule in cancer research. In contrast, studies on 2,5-Dihydroxyacetophenone have demonstrated its ability to induce G2/M phase cell cycle arrest and apoptosis in multiple myeloma cells through the activation of MAPK signaling pathways[1]. Research into derivatives of various dihydroxyacetophenones has also shown significant cytotoxic activity against several cancer cell lines[2][3][4]. This guide will collate the available data and propose a rigorous methodology for the systematic evaluation of this compound's antitumor potential.
Quantitative Data on Cytotoxicity
Direct quantitative data, such as IC50 values for the parent this compound compound against various cancer cell lines, are not extensively reported in the available scientific literature. However, studies on its derivatives provide preliminary insights into the potential of this chemical scaffold. The following table summarizes cytotoxicity data for a brominated derivative of 3',5'-dihydroxyacetophenone.
| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Brominated 3',5'-dihydroxyacetophenone derivative (Compound 5e) | MCF7 (Breast Adenocarcinoma) | MTT | Not specified, but pro-oxidant activity was 24.24 ± 2.00% | [5] |
| A549 (Alveolar Adenocarcinoma) | MTT | Pro-oxidant activity was 69.62 ± 4.13% | [5] | |
| Caco2 (Colorectal Adenocarcinoma) | MTT | Pro-oxidant activity was 58.89 ± 3.11% | [5] | |
| PC3 (Prostate Adenocarcinoma) | MTT | Not specified | [5] |
Note: The study focused on the pro-oxidant effects of the derivatives as a measure of activity, rather than providing specific IC50 values for this particular derivative in all cell lines.
Proposed Experimental Protocols for In Vitro Evaluation
To thoroughly assess the antitumor activity of this compound, a series of standardized in vitro assays are required. The following protocols are based on common methodologies used for evaluating similar compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of the compound on cancer cells.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, PC3) in appropriate media and conditions until they reach approximately 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a series of dilutions of this compound in the culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
-
Apoptosis Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
-
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase.
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.
-
Potential Signaling Pathways for Investigation
Based on the mechanisms of action of similar phenolic compounds and dihydroxyacetophenone isomers, the following signaling pathways are proposed as primary targets for investigation into the antitumor effects of this compound.
Intrinsic Apoptosis Pathway
Many phenolic compounds induce apoptosis through the mitochondrial pathway. Key proteins to investigate would include the Bcl-2 family (Bcl-2, Bax) and caspases.
-
Hypothesized Mechanism: 3,5-DHAP may decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.
-
Proposed Investigation: Western blot analysis of key proteins (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP cleavage) following treatment with 3,5-DHAP.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis. The activation of JNK and p38 is often associated with pro-apoptotic responses.
-
Hypothesized Mechanism: 3,5-DHAP could induce sustained activation (phosphorylation) of JNK and p38 MAPKs, leading to downstream signaling that promotes apoptosis and inhibits cell proliferation.
-
Proposed Investigation: Western blot analysis to detect the phosphorylated (active) forms of ERK, JNK, and p38 in cancer cells treated with 3,5-DHAP over a time course.
Conclusion and Future Directions
While direct evidence for the in vitro antitumor activity of this compound is currently lacking in the scientific literature, the demonstrated efficacy of its isomer and various derivatives suggests that it is a compound worthy of investigation. The experimental framework provided in this guide offers a clear and structured path for researchers to systematically evaluate its cytotoxic and apoptotic potential against various cancer cell lines. Future research should focus on obtaining fundamental data, such as IC50 values, and then proceeding to elucidate the specific molecular mechanisms and signaling pathways involved. Such studies will be crucial in determining whether this compound holds promise as a novel cancer chemotherapeutic or chemopreventive agent.
References
- 1. 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
A Technical Guide to the Antimicrobial Properties of 3,5-Dihydroxyacetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antimicrobial properties of 3,5-Dihydroxyacetophenone and related compounds. It is intended for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development. This guide summarizes key quantitative data, details established experimental protocols for antimicrobial assessment, and illustrates relevant biological and experimental workflows.
Introduction to Dihydroxyacetophenone Compounds
Dihydroxyacetophenones (DHAP) are a class of phenolic compounds characterized by an acetophenone (B1666503) core with two hydroxyl groups. These compounds are found in various natural sources and can also be synthesized.[1][2] Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The position of the hydroxyl groups on the phenyl ring significantly influences the compound's biological activity.[5] This guide focuses specifically on the antimicrobial potential of this compound and its structural isomers and derivatives, which are being investigated as potential leads for new antimicrobial agents to combat the growing threat of antibiotic resistance.[6]
Antimicrobial Efficacy: Quantitative Data
The antimicrobial activity of dihydroxyacetophenone derivatives has been evaluated against a range of pathogenic microbes, including drug-resistant strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key quantitative indicators of a compound's efficacy.
While data for this compound itself is limited in the provided search results, studies on other DHAP isomers and their synthesized derivatives demonstrate significant antimicrobial potential. For instance, a study on novel synthesized dihydroxyacetophenone derivatives showed potent activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.[6][7][8] Another study noted that the antimicrobial activity of DHAP isomers varies depending on the position of the hydroxyl groups.[5]
The following table summarizes the antimicrobial activity of a representative brominated dihydroxyacetophenone derivative (Compound 3e) from a study by Zbancioc et al.[6]
| Compound | Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) |
| Brominated DHAP Derivative (3e) | Pseudomonas aeruginosa | ATCC 27853 | 0.625 | 0.625 |
| Escherichia coli | ATCC 25922 | 0.625 | 0.625 | |
| Bacillus subtilis | ATCC 6633 | 0.625 | 0.625 | |
| Staphylococcus aureus | ATCC 25923 | 0.31 | 0.625 | |
| Sarcina lutea | ATCC 9341 | 0.31 | 0.625 | |
| Bacillus cereus | ATCC 14579 | 0.31 | 0.625 |
Potential Mechanisms of Antimicrobial Action
The precise mechanisms of action for this compound are not fully elucidated, but the activity of phenolic compounds against bacteria is generally attributed to several modes of action.[4] These mechanisms often involve the disruption of microbial cell structures and functions.[9]
Key potential mechanisms include:
-
Cell Membrane Disruption: Phenolic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death.[4][10]
-
Inhibition of Nucleic Acid Synthesis: Some antimicrobial agents can interfere with the synthesis of DNA and RNA, halting microbial replication and transcription.[9][10]
-
Inhibition of Protein Synthesis: These compounds may bind to ribosomal subunits, disrupting the process of translation and preventing the synthesis of essential proteins and enzymes.[9][10]
-
Interference with Metabolic Pathways: Phenolic compounds can inhibit key metabolic pathways, such as folic acid synthesis, which are vital for microbial survival.[10]
-
Quorum Sensing Inhibition: A promising anti-virulence strategy involves inhibiting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and toxin production.[11][12] Phenolic compounds have been shown to interfere with QS signaling.[11]
Anti-Biofilm Properties
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses.[13][14] The ability to inhibit or disrupt biofilm formation is a critical attribute for a novel antimicrobial agent.[15] Phenolic compounds have demonstrated significant anti-biofilm activity, often by interfering with adhesion and quorum sensing pathways that regulate biofilm development.[11][14] While specific studies on the anti-biofilm properties of this compound are needed, related phytochemicals show promise in this area.[14]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the antimicrobial properties of compounds like this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standard and widely used technique.[18][19]
Materials:
-
96-well sterile microtiter plates[16]
-
Test compound (e.g., this compound)
-
Bacterial culture (18-24 hour) grown on a non-selective agar (B569324) plate[18]
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[16]
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[16][17]
-
Inoculum Preparation: Select several isolated colonies from a fresh agar plate and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL).[18]
-
Plate Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate. Inoculate each well with 100 µL of the prepared bacterial inoculum.[20]
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[16]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[19][20]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[16]
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22] This test is performed as a subsequent step to the MIC assay.[20]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Calibrated pipette or loop
-
Incubator
Procedure:
-
Sub-culturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[20]
-
Plating: Mix the contents of each selected well. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells and spread it evenly onto a fresh, appropriately labeled agar plate that does not contain any antimicrobial agent.[20][23]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[20]
-
Result Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21]
Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass after treatment with a test compound.[24][25]
Materials:
-
96-well flat-bottom sterile microtiter plate[26]
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)[27]
-
Test compound
-
0.1% Crystal Violet solution[24]
-
30% Acetic Acid or 95% Ethanol (B145695) for solubilization[26][27]
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Inoculation: Prepare a standardized bacterial suspension. Add 100 µL of bacterial culture and 100 µL of the test compound at various concentrations into the wells of a 96-well plate. Include control wells with bacteria but no compound.[24]
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[28]
-
Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully with PBS to remove any remaining non-adherent cells.[24]
-
Fixation: Fix the biofilm by air-drying or by heating at 60°C for 30-60 minutes.[24]
-
Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[24][28]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain. Allow the plate to dry completely.[26]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet dye.[27][28]
-
Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 590-595 nm using a plate reader.[24][25] The absorbance is proportional to the amount of biofilm.
References
- 1. acgpubs.org [acgpubs.org]
- 2. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 11. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Biofilm and Associated Anti-Virulence Activities of Selected Phytochemical Compounds against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microchemlab.com [microchemlab.com]
- 23. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 24. Crystal violet assay [bio-protocol.org]
- 25. Crystal violet staining protocol | Abcam [abcam.com]
- 26. static.igem.org [static.igem.org]
- 27. Protocols · Benchling [benchling.com]
- 28. static.igem.org [static.igem.org]
Navigating the Synthesis of 3,5-Dihydroxyacetophenone: A Technical Guide for Researchers
A comprehensive review of available scientific literature indicates that 3,5-Dihydroxyacetophenone is predominantly recognized as a synthetic compound. Despite the wide natural occurrence of other dihydroxyacetophenone isomers, there is a notable absence of documented evidence for the isolation of the 3,5-substituted variant from any plant, fungal, or microbial source. This guide provides an in-depth overview of the established chemical synthesis routes for this compound, offering valuable protocols for researchers, scientists, and drug development professionals. Additionally, for contextual understanding, a brief summary of the natural sources and isolation of its common isomers is included.
The Synthetic Origin of this compound
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its preparation in the laboratory is well-established, with several reliable methods available. The most common strategies involve the modification of readily available precursors such as 3,5-dihydroxybenzoic acid or 3,5-dimethoxyacetophenone.
Key Synthetic Methodologies
Two primary synthetic pathways for obtaining this compound are highlighted below, providing a foundation for its laboratory-scale and potential industrial production.
1. Synthesis from 3,5-Dihydroxybenzoic Acid:
This multi-step synthesis is a common and versatile route. It involves the protection of the hydroxyl groups, followed by conversion of the carboxylic acid to a ketone, and subsequent deprotection.
2. Demethylation of 3,5-Dimethoxyacetophenone:
An alternative approach involves the demethylation of 3,5-dimethoxyacetophenone. This method is efficient if the starting methoxy-substituted compound is readily accessible.
Quantitative Data on Synthesis
The following table summarizes the reported yields for different synthetic routes to this compound and its precursors.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,5-Dihydroxybenzoic Acid | 1. Esterification (e.g., with a low molecular weight alcohol and H₂SO₄) 2. Benzylation (e.g., with benzyl (B1604629) chloride) 3. Hydrolysis 4. Acylation (e.g., with a methylating agent via a Grignard reaction or similar) 5. Debenzylation (e.g., catalytic hydrogenation) | This compound | High overall yield | [1][2] |
| 3,5-Dimethoxyacetophenone | Aluminum chloride in refluxing chlorobenzene | This compound | 71% | [3] |
| 3,5-Diacetoxybenzoyl chloride | Methylmagnesium chloride, tris(dibenzoylmethanato)iron (B1354705) in THF at -15°C | 3,5-Diacetoxyacetophenone | 87% | [4] |
| 3,5-Diacetoxyacetophenone | Immobilized Burkholderia cepacia lipase (B570770) in THF/isopropyl alcohol | This compound | Quantitative | [3] |
Experimental Protocols
Protocol 1: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This protocol is a comprehensive pathway involving several key organic transformations.[1][2]
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
Dissolve 3,5-dihydroxybenzoic acid in a low-molecular-weight alcohol (e.g., ethanol).
-
Add concentrated sulfuric acid catalytically.
-
Reflux the mixture for 8-15 hours.
-
Remove the alcohol by distillation.
-
Extract the ester with an organic solvent, dry the organic layer, and concentrate to obtain the solid 3,5-dihydroxybenzoic acid ester.
Step 2: Benzylation of the Dihydroxybenzoate
-
Reflux the 3,5-dihydroxybenzoic acid ester with a benzylating agent (e.g., benzyl chloride), an acid binding agent (e.g., potassium carbonate), and a catalyst in acetone (B3395972) for 15-30 hours.
-
Filter the reaction mixture and remove the acetone.
-
Extract the product, dry the organic layer, and concentrate to obtain the solid 3,5-dibenzyloxybenzoic acid ester.
Step 3: Hydrolysis to 3,5-Dibenzyloxybenzoic Acid
-
Reflux the 3,5-dibenzyloxybenzoic acid ester in an aqueous alkaline solution (e.g., NaOH) for several hours.
-
Acidify the reaction mixture to precipitate the 3,5-dibenzyloxybenzoic acid.
-
Filter and dry the solid product.
Step 4: Conversion to 3,5-Dibenzyloxyacetophenone
-
Convert the 3,5-dibenzyloxybenzoic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
React the acid chloride with a suitable methylating agent (e.g., a methyl Grignard reagent or an organocadmium reagent) to form the ketone.
Step 5: Debenzylation to this compound
-
Dissolve the 3,5-dibenzyloxyacetophenone in a suitable solvent (e.g., a low-molecular-weight alcohol).
-
Add a metal catalyst (e.g., Pd/C).
-
React with hydrogen gas at room temperature for 0.5-3 hours.
-
Filter to remove the catalyst and concentrate the filtrate to obtain this compound.
Protocol 2: Demethylation of 3,5-Dimethoxyacetophenone[3]
-
Reflux 3,5-dimethoxyacetophenone with aluminum chloride in chlorobenzene.
-
After the reaction is complete, cool the mixture and carefully quench with water or dilute acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by recrystallization or chromatography to yield this compound.
Visualization of Synthetic Workflow
Caption: Synthetic pathways to this compound.
Natural Occurrence of Dihydroxyacetophenone Isomers
While this compound is not documented as a natural product, its isomers are found in various plant species.
-
2,4-Dihydroxyacetophenone: This isomer has been isolated from Cynanchum auriculatum.[5] The isolation process typically involves extraction with a solvent like ethanol, followed by chromatographic separation techniques such as high-speed counter-current chromatography (HSCCC).
-
2,5-Dihydroxyacetophenone: Also found in Cynanchum auriculatum and the steamed roots of Rehmannia glutinosa.[5] Its isolation follows similar principles of solvent extraction and chromatographic purification.
-
3,4-Dihydroxyacetophenone: This compound has been isolated from the needles of Picea schrenkiana. The isolation protocol involves water extraction followed by liquid-liquid partitioning with solvents of increasing polarity and subsequent chromatographic purification of the active fraction.
Conclusion
For researchers and professionals in drug development, it is crucial to recognize that this compound is accessible through chemical synthesis rather than natural product isolation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for its preparation in a laboratory setting. Understanding the synthetic routes is key to utilizing this versatile building block in the development of new chemical entities and pharmaceuticals. The natural occurrence of its isomers provides a valuable contrast and highlights the unique substitution pattern of the synthetically derived 3,5-dihydroxy variant.
References
- 1. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 2. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
3,5-Dihydroxyacetophenone: A Comprehensive Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxyacetophenone (3,5-DHAP), a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and cosmetic science. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the implicated signaling pathways.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through a variety of mechanisms, primarily centered around its potent antioxidant and modulatory effects on key cellular signaling pathways. While research on the specific 3,5-isomer is ongoing, the broader class of dihydroxyacetophenones has been shown to influence inflammatory cascades, microbial growth, and enzymatic activities.
Antioxidant Activity
The primary mechanism of action for 3,5-DHAP's antioxidant effect is its ability to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS).[1] The two hydroxyl groups on the phenyl ring are crucial for this activity, as they can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.
Signaling Pathway: Phenolic compounds, including dihydroxyacetophenones, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like 3,5-DHAP, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties. This is primarily achieved through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[6] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic compounds can inhibit this pathway at various points, including the inhibition of IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[7][8][9][10]
MAPK Signaling Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[11][12] Phenolic compounds have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[13][14][15][16]
Antimicrobial Activity
Derivatives of dihydroxyacetophenone have shown promising antimicrobial activity against a range of microorganisms, including drug-resistant strains.[6][17] The antimicrobial mechanism of phenolic compounds is generally multifactorial and can include:
-
Disruption of the Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability, leading to the leakage of intracellular components and eventual cell death.[18][19][20]
-
Enzyme Inhibition: The hydroxyl groups of these compounds can form hydrogen bonds with microbial enzymes, particularly those involved in essential metabolic pathways, leading to their inactivation.[18]
-
Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.[18]
Tyrosinase Inhibition
Dihydroxyacetophenone derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This makes them attractive candidates for applications in cosmetics as skin-lightening agents. The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the specific structure of the compound.[12][21] The resorcinol (B1680541) moiety (1,3-dihydroxybenzene), which is present in 3,5-DHAP, is a well-known structural motif in many tyrosinase inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its related isomers. It is important to note that much of the detailed quantitative data has been generated for derivatives or isomers of 3,5-DHAP.
Table 1: Antioxidant and Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Cell Line/System | Reference |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL (0.096 mM) | Cell-free | [22] |
| 3,5-Diprenyl-1,4-dihydroxy-6-methoxyacetophenone | DPPH Radical Scavenging | 0.15 mM | Cell-free | [22] |
| 3,5-Diprenyl-4-hydroxyacetophenone | Nitric Oxide (NO) Production | 91.78 µM (38.96% inhibition) | LPS-stimulated J774A.1 macrophages | [22] |
Table 2: Antimicrobial Activity
| Compound/Isomer | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Dihydroxyacetophenone derivatives (general) | Pseudomonas aeruginosa ATCC 27853 | - (noted powerful activity) | [6][17] |
| 3',4'-Dihydroxyacetophenone | Gram-positive bacteria | Similar to sorbic and benzoic acid | [23] |
| 3',5'-Dihydroxyacetophenone | General antimicrobial activity | Lower than other DHAP isomers | [23] |
Table 3: Enzyme Inhibition
| Compound/Isomer | Enzyme | IC50 Value | Substrate | Reference |
| Resorcinol-based compounds (general) | Mushroom Tyrosinase | 0.37 µM - 12.7 µM | L-DOPA/L-Tyrosine | [21] |
Table 4: Anticancer Activity
| Compound | Cell Line | IC50 Value | Reference |
| Brominated dihydroxyacetophenone derivatives | A549 (Lung), C6 (Glioma) | 4.33 - 51.5 µM | [24] |
| Dihydroxyacetophenone-based hybrid compounds | HCT116 (Colon) | 0.34 - 22.4 µM | [25] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the biological activity of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials: this compound, DPPH, Methanol (B129727) (or Ethanol), Ascorbic acid (positive control), 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of 3,5-DHAP in methanol. Also, prepare dilutions of ascorbic acid as a positive control.
-
In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the amount of nitric oxide produced by cells, typically macrophages, by measuring the concentration of its stable metabolite, nitrite (B80452).
-
Materials: Murine macrophage cell line (e.g., RAW 264.7), Cell culture medium, Lipopolysaccharide (LPS), this compound, Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water), Sodium nitrite standard, 96-well microplate, Spectrophotometer.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3,5-DHAP for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with 3,5-DHAP for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
In a new 96-well plate, add the collected supernatants and the nitrite standards.
-
Add Griess Reagent (freshly mixed Part A and Part B) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite in the samples is determined from the sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mushroom Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase, using L-DOPA as a substrate.
-
Materials: Mushroom tyrosinase, L-DOPA, this compound, Phosphate (B84403) buffer (pH 6.8), Kojic acid (positive control), 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, 3,5-DHAP, and kojic acid in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound or control at various concentrations, and the mushroom tyrosinase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at 475 nm over time.
-
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion and Future Directions
This compound is a promising bioactive compound with a multifaceted mechanism of action. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, underscore its therapeutic potential. Furthermore, its ability to inhibit tyrosinase and exhibit antimicrobial effects opens avenues for its application in the cosmetic and pharmaceutical industries.
While this guide provides a comprehensive overview based on current knowledge, it is important to recognize that much of the detailed mechanistic work has been conducted on isomers and derivatives of 3,5-DHAP. Future research should focus on elucidating the specific interactions and quantitative effects of the 3,5-isomer on the signaling pathways discussed. In vivo studies are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Such investigations will be crucial for the translation of this promising natural product into novel therapeutic and cosmetic applications.
References
- 1. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages [mdpi.com]
- 2. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic compounds with NF-κB inhibitory effects from the fungus Phellinus baumii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]
- 19. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 20. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3,5-Dihydroxyacetophenone as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is a multifunctional aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its unique structure, featuring a reactive acetyl group and two hydroxyl groups on the phenyl ring, allows for a wide range of chemical transformations. This makes it an invaluable scaffold for the construction of complex molecules, particularly in the pharmaceutical and cosmetic industries.[1][3] Its derivatives have shown significant potential as therapeutic agents, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities.[3][4][5][6][7]
Applications in the Synthesis of Bioactive Heterocycles
This compound is a key starting material for the synthesis of several classes of biologically active heterocyclic compounds. Its reactivity allows for the construction of diverse molecular frameworks.
Synthesis of Chalcones
Chalcones (1,3-diphenyl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[8][9] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde.[8][10][11]
General Reaction Scheme:

Figure 1: General scheme for the synthesis of chalcones from this compound.
Table 1: Summary of Reaction Conditions for Chalcone (B49325) Synthesis
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 40% aq. NaOH | Ethanol (B145695) | 0-5 °C to RT | 12-16 h | ~70-90 | [10] |
| SOCl₂/EtOH | Ethanol | Room Temp. | Not specified | Good | [12] |
| 12 M KOH | Ethanol | 80 °C (Ultrasound) | 8 h | Not specified | [8] |
Synthesis of Flavonoids and Aurones
Flavonoids are a large class of plant secondary metabolites with significant health benefits.[13][14] Chalcones derived from this compound can be converted into various flavonoid scaffolds, such as flavonols and flavanones, through oxidative cyclization reactions like the Algar-Flynn-Oyamada reaction.[13][15] Aurones, another class of flavonoids, can also be synthesized from chalcone precursors or directly from benzofuranones.[16][17]
General Reaction Scheme (Flavonol Synthesis):

Figure 2: Algar-Flynn-Oyamada reaction for flavonol synthesis from a chalcone.
Synthesis of Benzofurans
Benzofuran (B130515) is a heterocyclic compound found in many natural products with a wide range of biological activities.[18] this compound can be utilized in multi-step syntheses to produce substituted benzofurans.[19] One common strategy involves the reaction of a hydroxyacetophenone with a bromoacetophenone derivative followed by cyclization.[18]
Synthesis of Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[20][21] They are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[22] The most common route to pyrazolines is the cyclocondensation reaction of a chalcone with hydrazine (B178648) or a substituted hydrazine.[20][23][24]
General Reaction Scheme:

Figure 3: Synthesis of pyrazolines from chalcones.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)
This protocol describes the synthesis of a chalcone from this compound and a substituted benzaldehyde (B42025).
Materials:
-
This compound (1 equivalent)
-
Substituted Benzaldehyde (1 equivalent)
-
Ethanol
-
40% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.[10]
-
Add the substituted benzaldehyde to the solution and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.[10]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 5-6.[10]
-
A solid precipitate of the chalcone should form. Collect the product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.[10]
Protocol 2: Synthesis of a Pyrazoline Derivative
This protocol outlines the synthesis of a pyrazoline from a chalcone intermediate.
Materials:
-
Chalcone derivative (1 equivalent)
-
Hydrazine hydrate (B1144303) or Phenylhydrazine (B124118) (1-1.2 equivalents)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the chalcone derivative in ethanol in a round-bottom flask.[22][23]
-
Add hydrazine hydrate or phenylhydrazine to the solution. A catalytic amount of glacial acetic acid can be added if necessary.[23]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 4-6 hours.[22][23]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline product.[22]
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Data Presentation: Biological Activities
Derivatives of this compound have been extensively studied for their biological activities.
Table 2: In Vitro Biological Activity of Synthesized Derivatives
| Compound Class | Derivative Substitution | Biological Activity | IC₅₀ Value (µM) | Target | Reference |
| bis-Schiff Base | 3,4,5-trimethoxybenzylidene | PDE-3 Inhibitor | 0.012 ± 0.32 | Phosphodiesterase-3 | [25] |
| bis-Schiff Base | 2,4-dichlorobenzylidene | PDE-1 Inhibitor | 0.05 ± 0.11 | Phosphodiesterase-1 | [25] |
| Diazine Derivative | Brominated | Antibacterial | Not specified | P. aeruginosa | [5][6] |
| Diazine Derivative | Brominated | Antitumor | Not specified | HeLa Cells | [6] |
| Acetophenone Hydrazone | 2,4-dihydroxy | Antioxidant (DPPH) | Not specified | DPPH radical | [26] |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for synthesizing various bioactive compounds starting from this compound.
Caption: Synthetic pathways from this compound.
Logical Relationship of Synthesized Compounds
This diagram shows the hierarchical relationship between the starting material and the resulting classes of synthesized compounds.
Caption: Relationship between intermediates and final products.
Example Signaling Pathway: Flavonoid Biosynthesis
The biosynthesis of flavonoids involves several key enzymes. The Flavonoid 3',5'-hydroxylase (F3'5'H) is a critical enzyme that determines the structure of the B-ring in flavonoids, leading to the production of tri-hydroxylated catechins.[27]
Caption: Role of F3'5'H in flavonoid biosynthesis.
Conclusion: this compound is a highly valuable and versatile building block in organic synthesis. Its accessible reactive sites enable the efficient synthesis of a wide variety of heterocyclic compounds with significant biological activities. The protocols and data presented herein underscore its importance for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the development of novel therapeutic agents.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound, 51863-60-6 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpab.com [ijpab.com]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 24. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide to the Synthesis and Biological Evaluation of 3,5-Dihydroxyacetophenone Derived Chalcones for Drug Discovery
This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from this compound. Chalcones, belonging to the flavonoid family, are a class of organic compounds that serve as crucial intermediates in the biosynthesis of flavonoids and are recognized for their wide array of pharmacological activities.[1] The protocols detailed herein are centered around the Claisen-Schmidt condensation, a robust and widely used method for chalcone (B49325) synthesis.[2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into reaction conditions, purification techniques, and the biological implications of these synthesized compounds, particularly their roles in modulating key cellular signaling pathways implicated in cancer and inflammation.
Chalcones are characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[3][4] This structural feature is largely responsible for their diverse biological activities, which include anticancer, anti-inflammatory, and antioxidant properties.[3][5] The synthesis of various chalcone derivatives allows for the exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents.
Experimental Protocols
The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a catalyst.[2] Both base-catalyzed and acid-catalyzed methods can be employed, with the choice of catalyst often depending on the specific substrates and desired reaction conditions.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones using a strong base as a catalyst.
Materials:
-
This compound
-
Substituted Benzaldehyde (B42025) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
40% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous NaOH or KOH solution dropwise with constant stirring, maintaining the low temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.
-
Dry the purified crystals in a desiccator.
Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation
This protocol provides an alternative method using an acid catalyst.
Materials:
-
This compound
-
Substituted Benzaldehyde
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂) or other suitable acid catalyst
-
Distilled Water
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in absolute ethanol.
-
Add the acid catalyst (e.g., a few drops of thionyl chloride) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture for the time determined by TLC monitoring (typically several hours).
-
Once the reaction is complete, the product may precipitate directly from the reaction mixture or can be induced by the addition of water.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
-
Dry the purified product.
Data Presentation: Synthesis Yields
The following table summarizes typical yields for the synthesis of various chalcones derived from this compound using the Claisen-Schmidt condensation.
| Aldehyde Reactant | Catalyst | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaOH | 24 | 85-92% |
| 4-Chlorobenzaldehyde | NaOH | 24 | ~80% |
| 4-Methoxybenzaldehyde | NaOH | 24 | ~88% |
| Various Aldehydes | 40% NaOH | 1-4 | Varies |
| 2-Chlorobenzaldehyde | SOCl₂/EtOH | 14 | Good |
| 4-Hydroxybenzaldehyde | SOCl₂/EtOH | 14 | Good |
| 3-Hydroxybenzaldehyde | SOCl₂/EtOH | 14 | Good |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Biological Activities and Signaling Pathways
Chalcones synthesized from this compound exhibit a range of biological activities, with their antioxidant and anticancer properties being of particular interest to researchers. The presence of hydroxyl groups on the phenyl ring is believed to contribute significantly to their radical scavenging capabilities.
Several studies have indicated that the anticancer effects of chalcones are mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and inflammation.[6]
Inhibition of Pro-inflammatory and Cancer-Promoting Signaling Pathways
Chalcones derived from dihydroxyacetophenones have been shown to modulate several critical signaling pathways implicated in cancer and inflammation.
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation. Some chalcone derivatives have been shown to inhibit the PI3K/AKT pathway, which can lead to cell cycle arrest and apoptosis.[6]
-
NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in the inflammatory response and cancer progression.[7] By inhibiting NF-κB, certain chalcones can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.[5][6]
-
JAK/STAT Pathway: The dysregulation of the JAK/STAT pathway is a contributing factor to tumor progression. Some novel chalcone derivatives have demonstrated the ability to effectively inhibit the activation of key components of this pathway, such as JAK1, JAK2, STAT1, and STAT3.[8]
The modulation of these pathways underscores the therapeutic potential of chalcones derived from this compound.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of chalcones.
Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3,5-Dihydroxyacetophenone and Its Derivatives: A Detailed Protocol
Application Note
This document provides detailed protocols for the synthesis of 3,5-dihydroxyacetophenone and its derivatives, compounds of significant interest in the pharmaceutical and fine chemical industries. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. The presented methodologies are tailored for researchers, scientists, and professionals in drug development, offering a comparative overview of different synthetic strategies. The protocols described herein include a multi-step synthesis from 3,5-dihydroxybenzoic acid, a demethylation route from 3,5-dimethoxyacetophenone, and a direct acylation method via the Friedel-Crafts reaction.
Introduction
This compound is a versatile building block in organic synthesis. Its derivatives are known to exhibit a range of biological activities, making them attractive targets for drug discovery programs. The selection of a synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. This note aims to provide a clear and detailed guide to the most common and effective methods for the preparation of these valuable compounds.
Comparative Overview of Synthetic Methods
The choice of synthetic strategy can significantly impact the overall yield, purity, and cost-effectiveness of the final product. Below is a summary of the key quantitative data for the described protocols.
| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time (approx.) | Yield (%) |
| Multi-step Synthesis | 3,5-Dihydroxybenzoic acid | Ethanol (B145695), H₂SO₄, Benzyl (B1604629) chloride, NaOH, MgCl₂, Acetonitrile (B52724), Pd/C | Ethanol, MTBE | > 24 hours | High |
| Demethylation | 3,5-Dimethoxyacetophenone | Aluminum chloride (AlCl₃) | Chlorobenzene | 3 - 5 hours | ~71% |
| Friedel-Crafts Acylation (modified) | Phloroglucinol (B13840) | Acetonitrile, Zinc chloride (ZnCl₂), HCl | Di-isopropyl ether | ~9 hours | High |
Experimental Protocols
Protocol 1: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This comprehensive method involves six main stages, starting from the readily available 3,5-dihydroxybenzoic acid. The overall process is characterized by high yields at each step and mild reaction conditions.[1][2]
Workflow Diagram:
Caption: Multi-step synthesis of this compound.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
To a 500 mL four-neck flask, add 30.80 g (200 mmol) of 3,5-dihydroxybenzoic acid and 170 mL of absolute ethanol.
-
Stir the mixture mechanically at room temperature until the solid is completely dissolved.
-
Slowly add 2.4 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling to room temperature, distill off the ethanol.
-
Add 150 mL of methyl tert-butyl ether (MTBE) to the residue and extract with saturated aqueous sodium bicarbonate solution (2 x 100 mL), saturated aqueous sodium chloride solution (1 x 100 mL), and water (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3,5-dihydroxybenzoate as a white solid (Yield: 97.1%).
Step 2: Benzylation of Ethyl 3,5-Dihydroxybenzoate
-
In a 500 mL four-neck flask, combine 27.30 g (150 mmol) of ethyl 3,5-dihydroxybenzoate, 72.45 g (525 mmol) of potassium carbonate, 1.00 g of sodium iodide, and 140 mL of acetone.
-
Heat the mixture to reflux with mechanical stirring.
-
Over 1 hour, add 66.41 g (525 mmol) of benzyl chloride dropwise.
-
Continue refluxing for 22 hours.
-
Filter the hot solution and concentrate the filtrate under reduced pressure.
-
The residue is purified to give ethyl 3,5-dibenzyloxybenzoate (Yield: 97.1%).
Step 3: Hydrolysis of Ethyl 3,5-Dibenzyloxybenzoate
-
To a 1000 mL four-neck flask, add 36.20 g (100 mmol) of ethyl 3,5-dibenzyloxybenzoate, 250 g of 6% aqueous sodium hydroxide (B78521) solution, and 275 mL of ethanol.
-
Reflux the mixture with mechanical stirring for 6 hours.
-
Distill off the ethanol and cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2 by dropwise addition of 6% hydrochloric acid, which will precipitate a white solid.
-
Allow the suspension to stand for 2 hours, then filter and dry the solid under vacuum to obtain 3,5-dibenzyloxybenzoic acid (Yield: 98.5%).
Step 4: Acylation of 3,5-Dibenzyloxybenzoic Acid
-
In a 250 mL four-neck flask under a nitrogen atmosphere, combine 16.70 g (50 mmol) of 3,5-dibenzyloxybenzoic acid, 0.49 g of N,N-dimethylformamide (DMF), and 140 mL of dichloromethane.
-
Heat the mixture to reflux and add 35.70 g (300 mmol) of thionyl chloride dropwise.
-
Continue refluxing for 4 hours.
-
Distill off the solvent and excess thionyl chloride to obtain a yellow solid.
-
Dissolve the solid in 50 mL of acetonitrile and add it dropwise to a cooled (0 °C) suspension of 20.30 g (100 mmol) of magnesium chloride hexahydrate, 13.20 g (100 mmol) of dimethyl malonate, and 10.10 g (100 mmol) of triethylamine (B128534) in 250 mL of acetonitrile.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 8 hours.
-
Quench the reaction with hydrochloric acid and extract with 400 mL of MTBE.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 200 mL), saturated aqueous sodium chloride solution (1 x 200 mL), and water (2 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude acylated product (Yield: 84.6%).
Step 5: Hydrolysis and Decarboxylation
-
Reflux the crude product from the previous step in an aqueous alkali solution for 8-12 hours.
-
Acidify the reaction mixture to pH 1 with acid and reflux for another 3-6 hours.
-
Extract the product, dry the organic layer, and evaporate the solvent to yield solid 3,5-dibenzyloxyacetophenone.
Step 6: Debenzylation to this compound
-
In a suitable flask, dissolve the 3,5-dibenzyloxyacetophenone in a low molecular weight alcohol (e.g., ethanol).
-
Add a catalytic amount of Pd/C (1:10 to 1:20 weight ratio with the starting material).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1-5 MPa) for 0.5-3 hours.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 2: Demethylation of 3,5-Dimethoxyacetophenone
This method provides a more direct route to this compound from its dimethoxy precursor.[3]
Workflow Diagram:
Caption: Demethylation of 3,5-Dimethoxyacetophenone.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyacetophenone in chlorobenzene.
-
Add a stoichiometric excess of anhydrous aluminum chloride (AlCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture over ice and adding concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound (Yield: 71%).[3]
Protocol 3: Friedel-Crafts Acylation of Phloroglucinol (Modified Hoesch Reaction)
This protocol is adapted from the synthesis of 2',4',6'-trihydroxyacetophenone (B23981) and can be modified for the synthesis of this compound by using an appropriate acylating agent.[4]
Workflow Diagram:
Caption: Friedel-Crafts Acylation of Phloroglucinol.
-
In a flask cooled in an ice-salt mixture to 0 °C, prepare a mixture of dried phloroglucinol (1.98 mol), anhydrous acetonitrile (6.95 mol), di-isopropyl ether (5.95 mol), and finely powdered fused zinc chloride (0.036 mol).
-
Bubble dry HCl gas through the stirred mixture for 7 hours, maintaining the temperature at 0 °C.
-
Store the flask in a refrigerator overnight.
-
Decant the di-isopropyl ether to separate the bulky orange-yellow precipitate. Wash the precipitate with di-isopropyl ether (100 mL).
-
Transfer the solid to a round-bottom flask, add 2.5 L of distilled water, and reflux with stirring for 2 hours at 120 °C.
-
Cool the mixture to room temperature and leave it overnight.
-
Filter the resulting pale yellow needles and dry them under vacuum at 120 °C to obtain 2',4',6'-trihydroxyacetophenone (Yield: 96.2%).[4]
Note on Derivative Synthesis: The synthesis of substituted this compound derivatives can be achieved by starting with appropriately substituted phloroglucinol or 3,5-dihydroxybenzoic acid precursors and following the relevant protocols outlined above. For instance, the synthesis of 2,4-dihydroxy-5-methylacetophenone can be accomplished via Friedel-Crafts acylation of 4-methylresorcinol.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle corrosive reagents such as concentrated acids, thionyl chloride, and aluminum chloride with extreme care.
-
Reactions involving flammable solvents should be performed away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this application note provide a robust foundation for the synthesis of this compound and its derivatives. The multi-step synthesis from 3,5-dihydroxybenzoic acid offers a high-yielding, albeit longer, route. The demethylation and Friedel-Crafts acylation methods provide more direct access to the target compounds. The choice of method will be dictated by the specific requirements of the research or development project. Careful execution of these protocols will enable the reliable production of these important chemical intermediates.
References
- 1. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 2. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3,5-Dihydroxyacetophenone as a Fluorescent Probe for Ion Detection
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, we have determined that there is currently no established and documented use of 3,5-Dihydroxyacetophenone as a fluorescent probe for ion detection. Extensive searches for primary research articles, application notes, and experimental data detailing its use for sensing specific ions, its mechanism of action, and relevant protocols have not yielded any specific information.
The following sections provide a general overview of the properties of this compound and standard principles of fluorescent probe design and application. This information is intended to serve as a foundational resource should researchers wish to explore the potential of this molecule as a novel fluorescent sensor.
Properties of this compound
3',5'-Dihydroxyacetophenone is a dihydroxy derivative of acetophenone. It is a solid at room temperature with a melting point of 145-146 °C. Its chemical structure consists of a benzene (B151609) ring substituted with a methyl ketone group and two hydroxyl groups at the 3 and 5 positions.
| Property | Value |
| Chemical Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Off-white to brown powder |
| Melting Point | 145-146 °C |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |
Theoretical Considerations for Ion Detection
For a molecule to function as a fluorescent probe for ion detection, it must possess a mechanism by which the binding of a target ion modulates its fluorescence properties. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): The ion binds to a receptor unit, which then suppresses or enhances the transfer of an electron to or from the fluorophore, turning the fluorescence "on" or "off".
-
Intramolecular Charge Transfer (ICT): Ion binding alters the electron-donating or -withdrawing properties of a substituent on the fluorophore, leading to a shift in the emission wavelength.
-
Chelation-Enhanced Fluorescence (CHEF): The free ligand has its fluorescence quenched by certain molecular motions. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these motions and leading to an increase in fluorescence intensity.
The two hydroxyl groups and the carbonyl group on this compound could potentially serve as a binding site for certain metal ions. The binding event could, in theory, alter the electronic properties of the aromatic ring and influence its fluorescence.
Hypothetical Experimental Workflow for Probe Characterization
Should a researcher wish to investigate the ion-sensing capabilities of this compound, a general workflow could be followed. This is a hypothetical protocol and would require significant optimization.
Caption: Hypothetical workflow for characterizing a new fluorescent probe.
Potential Signaling Pathway
The interaction between a fluorescent probe and an ion is a direct chemical event rather than a biological signaling pathway. The following diagram illustrates the general principle of a "turn-on" fluorescent probe.
Caption: General principle of a "turn-on" fluorescent ion sensor.
Conclusion and Future Directions
While this compound is a commercially available compound with a structure that suggests potential for ion interaction, there is no scientific basis in the current literature to support its use as a fluorescent probe for ion detection. The information presented here is based on general principles of fluorescence spectroscopy and probe design.
For researchers interested in this area, the characterization of the photophysical properties of this compound in the presence of various cations and anions could be a novel area of investigation. Such a study would need to systematically:
-
Determine the excitation and emission spectra of this compound in various solvents.
-
Screen its fluorescence response to a wide range of biologically and environmentally relevant ions.
-
If a response is observed, characterize the selectivity, sensitivity, binding stoichiometry, and mechanism of interaction.
-
Evaluate its potential for application in relevant sample matrices (e.g., biological fluids, environmental water samples).
Until such fundamental research is conducted and published, we are unable to provide the detailed application notes and protocols as requested. We encourage the scientific community to explore the potential of this and other simple phenolic compounds as novel sensing agents.
Application Notes and Protocols: 3,5-Dihydroxyacetophenone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-Dihydroxyacetophenone as a versatile intermediate in the synthesis of various pharmaceutically active compounds. Detailed protocols for the synthesis of key derivatives and their biological activities are presented, supported by quantitative data and mechanistic insights.
Introduction
This compound is an aromatic ketone that serves as a crucial building block in medicinal chemistry.[1] Its dihydroxyphenyl moiety makes it an excellent precursor for the synthesis of a wide range of therapeutic agents, including compounds with antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The presence of the reactive hydroxyl and ketone groups allows for diverse chemical modifications, enabling the generation of libraries of compounds for drug discovery.[1] This document outlines specific applications and detailed synthetic protocols for leveraging this compound in pharmaceutical research and development.
Synthesis of Bioactive Compounds from this compound
Synthesis of Dehydro-δ-viniferin: A Potent Antioxidant and Antimicrobial Agent
Dehydro-δ-viniferin, a resveratrol (B1683913) dimer, exhibits significant biological activities. This compound is a key starting material for its efficient total synthesis.
Caption: Synthetic workflow for Dehydro-δ-viniferin.
This protocol is adapted from an efficient eight-step synthesis with an overall yield of 27%.
Step 1: Synthesis of 3,5-Dimethoxyacetophenone
-
To a solution of this compound in acetone, add potassium carbonate (K2CO3) and methyl iodide (CH3I).
-
Stir the mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), filter the solid and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 3,5-Dimethoxyacetophenone (Yield: 94%).
Step 2: Synthesis of 2-Bromo-3,5-dimethoxyacetophenone
-
Dissolve 3,5-Dimethoxyacetophenone in a mixture of THF and methanol.
-
Add tetrabutylammonium (B224687) tribromide (TBABr3) to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling, remove the solvent under reduced pressure and purify the residue to obtain 2-Bromo-3,5-dimethoxyacetophenone (Yield: 98%).
Subsequent steps involve the etherification with a protected and di-iodinated 4-hydroxybenzaldehyde, followed by a metal-halogen exchange cyclization, olefination, and final demethylation to yield dehydro-δ-viniferin.
Synthesis of Antimicrobial and Antitumor Diazine Derivatives
This compound can be derivatized to synthesize potent antimicrobial and antitumor agents. Brominated derivatives, in particular, have shown significant biological activity.
This protocol describes a general method for preparing diazine derivatives with a dihydroxyacetophenone skeleton.
Step 1: Bis-etherification of this compound
-
To a mixture of this compound, potassium carbonate, and a catalytic amount of potassium iodide in acetonitrile, add methyl chloroacetate.
-
Reflux the solution for 26 hours under conventional heating.
-
After cooling, add water and extract the product with chloroform.
-
Wash the organic layer with sodium hydroxide (B78521) solution, dry, and evaporate to yield the bis-etherified product.
Step 2: Bromination
-
Dissolve the bis-etherified product in a suitable solvent (e.g., chloroform/ethyl acetate).
-
Add copper (II) bromide and irradiate with microwaves or ultrasound, or use conventional thermal heating.
-
After the reaction is complete, cool the mixture and process to isolate the brominated derivative.
Step 3: Synthesis of Cycloimmonium Salts
-
Dissolve the brominated derivative and a diazine compound in dry acetone.
-
Stir the mixture at room temperature for 48 hours.
-
Remove the solvent, and wash the resulting salt with ether to obtain the final product.
The following tables summarize the biological activities of representative compounds derived from this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives
| Compound | Pseudomonas aeruginosa (ATCC 27853) MIC (mg/mL) | Escherichia coli (ATCC 25922) MIC (mg/mL) | Bacillus subtilis MIC (mg/mL) | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Candida albicans (ATCC 10231) MIC (mg/mL) |
| Brominated Diazine Derivative 1 | 0.625 | 0.625 | 0.625 | 0.31 | >1 |
| Brominated Diazine Derivative 2 | >1 | >1 | 0.625 | 0.31 | >1 |
Data synthesized from literature demonstrating potent activity against drug-resistant bacteria.[3]
Table 2: IC50 Values of Antitumor Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µg/mL) | A549 (Alveolar Adenocarcinoma) IC50 (µg/mL) | Caco-2 (Colorectal Adenocarcinoma) IC50 (µg/mL) | PC3 (Prostate Adenocarcinoma) IC50 (µg/mL) |
| Brominated Derivative 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |
| Brominated Derivative 5d | > 100 | 52.26 ± 3.12 | 67.89 ± 2.17 | > 100 |
| Brominated Derivative 5e | > 100 | 69.62 ± 4.13 | 58.89 ± 3.11 | > 100 |
The brominated derivative 5c shows remarkable cytotoxicity against all tested tumor cell lines.[4]
Potential Application in the Synthesis of Phosphodiesterase (PDE) Inhibitors
Hypothetical Workflow for PDE Inhibitor Synthesis
Caption: Hypothetical workflow for PDE inhibitor synthesis.
Further research is warranted to explore the synthesis and biological evaluation of this compound-derived bis-Schiff bases as potential PDE inhibitors.
Signaling Pathways
Understanding the mechanism of action of the synthesized compounds is crucial for drug development. Below are diagrams of key signaling pathways that can be modulated by derivatives of this compound.
NO/cGMP/PKG Signaling Pathway
This pathway is a common target for PDE inhibitors. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and other physiological effects.[5]
References
Application Notes and Protocols for the Formulation of 3,5-Dihydroxyacetophenone in Cosmetic Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyacetophenone is a phenolic compound with significant potential in cosmetic and pharmaceutical applications. Its antioxidant, anti-inflammatory, and skin-conditioning properties make it a promising ingredient for advanced skincare formulations.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound in cosmetic preparations, with a focus on its use as an antioxidant, anti-inflammatory, and potential skin-lightening agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation.
| Property | Value | Reference(s) |
| INCI Name | Dihydroxyacetophenone | |
| Synonyms | 5-Acetylresorcinol, 1-(3,5-dihydroxyphenyl)ethanone | [4] |
| CAS Number | 51863-60-6 | [4] |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White to light yellow/brown crystalline powder | [5][6] |
| Melting Point | 145-148 °C | [4][6] |
| Solubility | Soluble in DMSO (50 mg/mL), practically insoluble in water. Soluble in ethanol (B145695) and slightly soluble in acetone. | [7] |
Cosmetic Applications and Efficacy
This compound is a multifunctional ingredient with several documented benefits for the skin.
Antioxidant Activity
As a potent antioxidant, this compound can help protect the skin from oxidative stress induced by free radicals from environmental aggressors like UV radiation and pollution.[2][8]
Quantitative Data:
| Assay | IC₅₀ Value (μM) | Reference Compound | IC₅₀ Value (μM) |
| DPPH Radical Scavenging | Data not available for this compound. However, related phenolic compounds show significant activity. | Ascorbic Acid | ~30-100 (literature values) |
Anti-inflammatory Properties
Research on related dihydroxyacetophenone isomers suggests significant anti-inflammatory effects. For instance, 2',5'-dihydroxyacetophenone (B116926) has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This action is mediated through the blockage of the ERK1/2 and NF-κB signaling pathways.[9] It is plausible that this compound exhibits similar mechanisms of action.
Signaling Pathway:
Skin Lightening and Hyperpigmentation Control
Phenolic compounds are known for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.[10] By inhibiting tyrosinase, these compounds can help to reduce hyperpigmentation and promote a more even skin tone. While specific data for this compound is limited, its structural similarity to other tyrosinase-inhibiting phenolics suggests potential in this application.
Quantitative Data:
| Assay | IC₅₀ Value (μM) | Reference Compound | IC₅₀ Value (μM) |
| Mushroom Tyrosinase Inhibition | Data not available for this compound. | Kojic Acid | ~16-300 (literature values)[2][11] |
Experimental Protocols
Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol provides a starting point for a stable and aesthetically pleasing O/W cream containing this compound.
Formulation Example:
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emollient | 4.0 |
| Glyceryl Stearate | Emulsifier, Emollient | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| Dimethicone | Emollient, Occlusive | 1.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Propylene (B89431) Glycol | Solvent, Humectant | 2.0 | |
| This compound | Active Ingredient | 0.5 - 2.0 | |
| Xanthan Gum | Thickener, Stabilizer | 0.3 | |
| C (Cooldown Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.5 | |
| Fragrance | Fragrance | q.s. | |
| Citric Acid / Sodium Hydroxide (B78521) | pH Adjuster | q.s. to pH 5.5-6.5 |
Procedure:
-
Phase A Preparation: In a suitable vessel, combine all ingredients of Phase A and heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate vessel, combine deionized water, glycerin, and propylene glycol. Heat to 75-80°C. Disperse the this compound in the heated water phase and stir until fully dissolved. Add the xanthan gum and mix until fully hydrated and a uniform gel is formed.
-
Emulsification: Slowly add Phase A to Phase B under continuous high-shear homogenization. Continue homogenization for 3-5 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring at a moderate speed.
-
Phase C Addition: When the temperature of the emulsion reaches 40°C or below, add the ingredients of Phase C one by one, mixing well after each addition.
-
pH Adjustment and Finalization: Adjust the pH to the desired range (5.5-6.5) using citric acid or sodium hydroxide solution. Continue stirring until the cream is smooth and uniform.
Experimental Workflow for Formulation Development:
Stability Testing Protocol
To ensure the quality and shelf-life of the final product, a thorough stability testing protocol is essential.
Parameters to Evaluate:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No change in color, odor, or phase separation. |
| pH | pH meter | Within ±0.5 of the initial value. |
| Viscosity | Viscometer/Rheometer | Within ±10% of the initial value. |
| Microbiological Stability | Microbial count testing | Conforms to cosmetic safety standards. |
| Active Ingredient Content | HPLC | 90-110% of the initial concentration. |
Accelerated Stability Conditions:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH for 1, 2, and 3 months.[12]
-
Freeze-Thaw Cycles: 24 hours at -5°C to -10°C followed by 24 hours at 25°C, for at least 3 cycles.
-
Light Exposure: Exposure to UV light to assess photostability.
Logical Relationship of Stability Testing:
Efficacy Testing Protocols
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test sample and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.[13]
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[14]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and the test sample dilutions.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding a solution of L-DOPA (substrate).
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.[2]
-
Calculate the percentage of tyrosinase inhibition for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to inhibit 50% of the tyrosinase activity.[11]
-
Culture human keratinocyte (HaCaT) cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).[15]
-
After incubation, lyse the cells and perform an ELISA or Western blot to measure the levels of phosphorylated NF-κB p65 subunit in the nuclear fraction.[16]
-
A reduction in the level of activated NF-κB in the presence of this compound indicates its anti-inflammatory potential.
Conclusion
This compound is a promising active ingredient for cosmetic formulations due to its antioxidant and potential anti-inflammatory and skin-lightening properties. The provided protocols offer a comprehensive guide for researchers and formulators to develop stable and effective skincare products incorporating this versatile compound. Further research is warranted to establish specific efficacy data, such as IC₅₀ values for antioxidant and tyrosinase inhibition activities, to fully leverage its potential in cosmetic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 51863-60-6 [chemicalbook.com]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. ERK hyperactivation in epidermal keratinocytes impairs intercellular adhesion and drives Grover disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. cellmolbiol.org [cellmolbiol.org]
Application Notes and Protocols: Electropolymerization of 3,5-Dihydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electropolymerization is a versatile technique for modifying electrode surfaces, creating thin, functional polymer films with tailored properties. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters. Phenolic compounds, including dihydroxyacetophenone derivatives, are attractive monomers for electropolymerization due to the reactivity of their hydroxyl groups. The resulting polymer films, often possessing quinone-type moieties, can exhibit electrocatalytic properties, making them valuable for the development of electrochemical sensors.[1][2]
The modification of electrodes with these polymer films can enhance sensitivity and selectivity for the detection of various analytes.[1][2] This is particularly relevant in drug development and analysis, where sensitive and selective analytical methods are crucial. While direct studies on the electropolymerization of 3,5-dihydroxyacetophenone are limited in the available literature, extensive research on a closely related isomer, 2',6'-dihydroxyacetophenone, provides a strong foundation for developing protocols and understanding the potential applications of poly(dihydroxyacetophenone) films.[1][3][4]
These application notes provide a detailed protocol for the electropolymerization of a dihydroxyacetophenone derivative based on published methods for 2',6'-dihydroxyacetophenone. The principles and techniques described herein are expected to be largely applicable to the 3,5-isomer, though some optimization of parameters may be necessary.
Experimental Protocols
Protocol 1: Electropolymerization of Dihydroxyacetophenone Derivative by Cyclic Voltammetry
This protocol describes the formation of a poly(dihydroxyacetophenone) film on a working electrode using cyclic voltammetry. The parameters are based on the successful electropolymerization of 2',6'-dihydroxyacetophenone.[1][4]
Materials:
-
Working Electrodes: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode (1 mm diameter)[1]
-
Reference Electrode: Silver (Ag) wire (in organic media) or Saturated Calomel Electrode (SCE) (in aqueous media)[1]
-
Counter Electrode: Platinum-iridium rod or Platinum wire[1]
-
Monomer: 2',6'-Dihydroxyacetophenone (as a proxy for this compound)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP)[1]
-
Polishing Materials: Alumina (B75360) powder (1 µm average diameter) and polishing cloth[1]
-
Electrochemical Cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with a slurry of alumina powder and deionized water on a polishing cloth.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for electropolymerization (DMSO).
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the dihydroxyacetophenone monomer in DMSO. Concentrations can be varied, with studies showing successful polymerization at 25, 50, 75, and 100 mM.[1]
-
Add the supporting electrolyte, TBAP, to the monomer solution to a final concentration of 100 mM.[1][3][4]
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode system in the electrochemical cell containing the monomer solution.
-
Perform cyclic voltammetry by scanning the potential, for example, between 0 V and 2.0 V vs. Ag wire.[1][4]
-
Perform a set number of cycles (e.g., 5 cycles) to grow the polymer film on the electrode surface. A decrease in the peak current with an increasing number of cycles typically indicates the formation of a passivating polymer film.[1]
-
-
Post-Polymerization Treatment:
-
After electropolymerization, carefully remove the modified electrode from the cell.
-
Wash the electrode with a suitable solvent (e.g., acetone) to remove unreacted monomer and supporting electrolyte.[1][4]
-
Dry the modified electrode under a stream of nitrogen. The electrode is now ready for characterization or application.
-
Data Presentation
The following tables summarize the experimental conditions and performance data for the electropolymerization of 2',6'-dihydroxyacetophenone, which can serve as a starting point for experiments with the 3,5-isomer.
Table 1: Experimental Conditions for Electropolymerization of 2',6'-Dihydroxyacetophenone [1][4]
| Parameter | Value |
| Monomer | 2',6'-Dihydroxyacetophenone |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) |
| Monomer Concentration | 25, 50, 75, 100 mM |
| Supporting Electrolyte Conc. | 100 mM |
| Working Electrodes | Platinum (Pt), Glassy Carbon (GC) |
| Electrochemical Technique | Cyclic Voltammetry |
| Potential Range | 0 to 2.0 V vs. Ag wire |
| Scan Rate | 0.1 V/s |
| Number of Cycles | 5 |
Table 2: Analytical Performance of Poly(2',6'-dihydroxyacetophenone) Modified Electrodes for Analyte Detection [1]
| Analyte | Electrode | Detection Limit (µM) |
| Hydroquinone | Platinum | 3.29 |
Table 3: Peak Current Recoveries for Various Analytes at Poly(2',6'-dihydroxyacetophenone) Modified Electrodes [1]
| Compound | Pt Electrode (%) | Glassy Carbon Electrode (%) |
| 4-methoxyphenol | 90.4 | 92.7 |
| Hydroquinone | 90.5 | 86.8 |
| 2,5-dihydroxybenzoic acid | 91.5 | 89.2 |
| 2,5-dihydroxyacetophenone | 96.5 | 89.6 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the preparation and application of a poly(dihydroxyacetophenone) modified electrode.
Caption: Proposed mechanism for the electropolymerization of dihydroxyacetophenone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between Electropolymers of 3,5-Dihydroxybenzoic Acid and 2′,6′-Dihydroxyacetophenone in Dimethyl Sulfoxide and Their Analytical Performance towards Selected Analytes with the Role of the Washing Liquid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dihydroxyacetophenone
Welcome to the technical support center for the synthesis of 3,5-Dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time or a slight increase in temperature might be necessary to drive the reaction to completion.
-
-
Sub-optimal Reaction Conditions:
-
Side Reactions:
-
Solution: The formation of byproducts is a common cause of low yields. For instance, in the Friedel-Crafts acylation of resorcinol, O-acylation can compete with the desired C-acylation. Using a milder Lewis acid or protecting the hydroxyl groups prior to acylation can mitigate this. The Hoesch reaction, which utilizes a nitrile and a Lewis acid, can be an alternative to minimize side reactions common in Friedel-Crafts acylations.[3][4]
-
-
Product Loss During Work-up and Purification:
-
Solution: this compound has some water solubility. During aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate (B1210297). For purification by recrystallization, carefully select the solvent system and avoid using an excessive amount of solvent to prevent significant loss of product in the mother liquor.[5]
-
Q2: I am observing the formation of significant impurities. How can I identify and minimize them?
A2: Impurity profiles can vary based on the synthetic method. Here are some likely impurities and strategies to minimize their formation:
-
Positional Isomers (e.g., 2,4-dihydroxyacetophenone):
-
Identification: These can be identified by NMR and compared to known spectra.
-
Minimization: The choice of synthetic route is critical. The Hoesch reaction with resorcinol, for example, can lead to the formation of 2,4-dihydroxyacetophenone.[4] Synthesis from 3,5-dihydroxybenzoic acid or demethylation of 3,5-dimethoxyacetophenone can provide better regioselectivity.[6][7]
-
-
Polysubstituted Byproducts:
-
Identification: Mass spectrometry can help identify products with higher molecular weights than the desired product.
-
Minimization: In Friedel-Crafts type reactions, using a stoichiometric amount of the acylating agent is important. The introduction of the first acetyl group deactivates the ring, making a second acylation less favorable, but it can still occur under harsh conditions.[8]
-
-
Unreacted Starting Materials:
-
Identification: TLC and NMR can easily detect the presence of starting materials in the crude product.
-
Minimization: As mentioned in Q1, ensure the reaction goes to completion by monitoring its progress and adjusting reaction time and temperature accordingly.
-
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: this compound is a solid at room temperature and can be purified by several methods:
-
Recrystallization: This is a common and effective method.
-
Solvent Selection: A mixed solvent system, such as ethanol (B145695)/water or ethyl acetate/hexane (B92381), often gives good results. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If the solution is colored, you can treat it with a small amount of activated carbon.[5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane (B109758) is typically effective for separating the desired product from less polar impurities. Due to the polar nature of the hydroxyl groups, tailing can sometimes be an issue. Adding a small amount of acetic acid to the mobile phase can help to mitigate this.
-
Q4: My final product is colored. How can I decolorize it?
A4: A colored product often indicates the presence of trace impurities, possibly from oxidation of the phenolic hydroxyl groups.
-
Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon to the solution.[5] Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon. The filtrate should be significantly less colored.
-
Proper Storage: To prevent future discoloration, store the purified this compound in a tightly sealed container, protected from light and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal.
Data Presentation
| Synthetic Route | Key Reagents | Typical Yield | Reference |
| Demethylation | 3,5-Dimethoxyacetophenone, Aluminum chloride | ~71% | [7][9] |
| Multi-step from 3,5-Dihydroxybenzoic Acid | 3,5-Dihydroxybenzoic acid, various reagents | High overall | [6][10] |
| Enzymatic Hydrolysis of Acetate Precursor | 1-(3',5'-diacetoxyphenyl)ethanone, Immobilized lipase | Quantitative | [9] |
Experimental Protocols
Synthesis of this compound from 3,5-Dihydroxybenzoic Acid (Multi-step)
This protocol is a representative example and may require optimization based on laboratory conditions.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
To a solution of 3,5-dihydroxybenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 10-12 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like methyl tert-butyl ether and wash with saturated sodium bicarbonate solution, followed by brine and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ethyl ester. A yield of approximately 97% can be expected.[6]
Step 2: Protection of Hydroxyl Groups (Benzylation)
-
Dissolve the ethyl 3,5-dihydroxybenzoate (B8624769) in acetone (B3395972) and add potassium carbonate and a catalytic amount of sodium iodide.
-
Add benzyl (B1604629) chloride dropwise while refluxing the mixture.
-
Continue to reflux for 22-24 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
The residue can be purified to yield ethyl 3,5-dibenzyloxybenzoate.[10]
Step 3: Hydrolysis of the Ester
-
Hydrolyze the ethyl 3,5-dibenzyloxybenzoate using an aqueous solution of sodium hydroxide (B78521) via refluxing for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 3,5-dibenzyloxybenzoic acid.
Step 4: Acylation
-
Convert the 3,5-dibenzyloxybenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[6]
-
React the acid chloride with a suitable nucleophile, such as the magnesium salt of diethyl malonate, followed by acidic workup and decarboxylation to introduce the acetyl group.
Step 5: Deprotection (Debenzylation)
-
The final step is the removal of the benzyl protecting groups. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound. A yield of over 99% for this step has been reported.[10]
Visualizations
Caption: Multi-step synthesis pathway from 3,5-Dihydroxybenzoic Acid.
Caption: Troubleshooting workflow for low yield and impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 7. This compound | 51863-60-6 [chemicalbook.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,5-Dihydroxyacetophenone by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3,5-Dihydroxyacetophenone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon, where the solute separates as a liquid instead of a solid, is a frequent challenge with phenolic compounds like this compound. It often occurs when the solution's temperature is above the melting point of the solute-solvent mixture.
-
Possible Cause: The boiling point of the chosen solvent is higher than the melting point of your compound (145-146°C), or the presence of impurities is significantly depressing the melting point.
-
Solutions:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the saturation temperature of the solution.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before inducing further cooling in an ice bath. Rapid temperature changes can promote oiling out.[1]
-
Solvent System Modification: If using a single solvent, consider a mixed solvent system. For this compound, an ethanol (B145695)/water mixture is a good starting point. The water acts as an anti-solvent, reducing the compound's solubility as it is added to the ethanol solution, which can favor crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[1]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having a higher than expected solubility in the cold solvent.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Introduce a small crystal of the pure compound.
-
-
Reduce Solvent Volume: If crystallization cannot be induced, gently heat the solution to evaporate a portion of the solvent to increase the solute concentration. Then, allow the solution to cool again.
-
Ice Bath: Cool the solution in an ice-water bath to further decrease the solubility of the compound.
-
Issue 3: The resulting crystals are colored (yellow or brown).
-
Possible Cause: The presence of colored impurities, often arising from oxidation or polymerization of the phenolic compound.
-
Solution:
-
Decolorizing Carbon (with caution): Activated charcoal can be used to adsorb colored impurities. However, for phenolic compounds, this should be done with care as some activated carbon can contain ferric ions that may form colored complexes with phenols.
-
Procedure: After dissolving the crude product in the minimum amount of hot solvent, allow the solution to cool slightly. Add a small amount of activated charcoal (about 1-2% by weight of the solute) and swirl. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[1]
-
-
Issue 4: The final yield is low.
-
Possible Cause:
-
Using an excessive amount of solvent.
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with a solvent in which they are too soluble.
-
Incomplete crystallization from the mother liquor.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before hot filtration.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on solubility data, an ethanol/water solvent system is highly effective. This compound is soluble in hot ethanol and much less soluble in cold water. This allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of water as an anti-solvent to induce crystallization upon cooling.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound should be an off-white to light yellow crystalline powder.
Q3: How can I confirm the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed by its melting point. The literature melting point is 145-146°C. A sharp melting point within this range is indicative of high purity. Impurities will typically cause the melting point to be depressed and broader.
Q4: Can I use other solvents for recrystallization?
A4: While ethanol/water is recommended, other polar solvents could potentially be used. The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Acetone is another potential solvent, though the compound is only slightly soluble in it. Always perform small-scale solubility tests before attempting a large-scale recrystallization with a new solvent system.
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Practically Insoluble | Sparingly Soluble | Can be used as an anti-solvent with a more soluble solvent like ethanol. An estimated solubility at 25°C is 69.43 g/L.[2] |
| Ethanol | Soluble | Very Soluble | A good primary solvent for recrystallization. |
| Methanol | Slightly Soluble | Soluble | Another potential primary solvent. |
| Acetone | Slightly Soluble | Soluble | May require larger volumes compared to ethanol. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Could be a suitable recrystallization solvent. |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | May be less effective for this polar compound. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed solvent system with a more polar solvent. |
| DMSO | Soluble | Very Soluble | High boiling point can make it difficult to remove. Generally used for preparing stock solutions. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization based on the purity of your crude material.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and vacuum filtration apparatus
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. For every 1 gram of crude material, start by adding 5-10 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Reheat the solution to boiling for 5-10 minutes with occasional swirling.
-
Hot Gravity Filtration: If decolorizing charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean receiving flask) to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Reheat the clear filtrate to boiling. Add deionized water dropwise to the hot solution until a faint cloudiness persists, indicating the solution is saturated. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Failed Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
References
Technical Support Center: Synthesis of 3,5-Dihydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Dihydroxyacetophenone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Multi-step synthesis from 3,5-Dihydroxybenzoic Acid: This typically involves the protection of the hydroxyl groups as acetates, followed by conversion of the carboxylic acid to a ketone.
-
Demethylation of 3,5-Dimethoxyacetophenone: This route utilizes demethylating agents to remove the methyl groups from the precursor.
-
Hoesch Reaction: This method involves the condensation of 1,3,5-trihydroxybenzene (phloroglucinol) with acetonitrile (B52724) in the presence of a Lewis acid catalyst.
-
Friedel-Crafts Acylation: This involves the acylation of a protected 1,3-dihydroxybenzene derivative.
Q2: I am observing a significant amount of a byproduct that is not my desired this compound. How can I identify it?
A2: The identity of the side product heavily depends on the synthetic route you are using. Please refer to the troubleshooting guides below for specific side products associated with each method. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for characterizing and quantifying these impurities.
Q3: My overall yield is consistently low. What are the general factors that could be affecting it?
A3: Low yields can stem from various factors across different synthetic methods. Common culprits include:
-
Purity of starting materials and reagents: Impurities can interfere with the reaction.
-
Reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that need to be optimized.
-
Work-up procedure: Inefficient extraction or purification can lead to loss of product.
-
Formation of side products: The presence of competing reactions will naturally lower the yield of the desired product.
Troubleshooting Guides by Synthetic Route
Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This pathway typically involves the following sequence:
-
Esterification/Protection: Protection of the hydroxyl groups of 3,5-dihydroxybenzoic acid, often as acetates, to form 3,5-diacetoxybenzoic acid.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to an acyl chloride.
-
Acylation: Reaction with a methylating agent, such as a Grignard reagent, to form the ketone.
-
Deprotection: Hydrolysis of the protecting groups to yield this compound.
Potential Side Products and Troubleshooting
| Issue | Potential Side Product(s) | Probable Cause | Recommended Solution |
| Incomplete esterification | Unreacted 3,5-dihydroxybenzoic acid | Insufficient reaction time or amount of acetylating agent. | Increase the reaction time and/or use a slight excess of the acetylating agent (e.g., acetic anhydride)[1]. |
| Formation of an unknown impurity during acylation | Tertiary alcohol (from reaction of two equivalents of Grignard reagent with the acyl chloride) | Use of excess Grignard reagent or too rapid addition. | Use a stoichiometric amount of the Grignard reagent and add it dropwise at a low temperature to control the reaction[1][2]. |
| Incomplete hydrolysis | 3-hydroxy-5-acetoxyacetophenone or 3,5-diacetoxyacetophenone | Insufficient hydrolysis time or concentration of the acid/base catalyst. | Increase the reaction time or the concentration of the acid or base used for hydrolysis. |
Experimental Protocol: Synthesis from 3,5-Dihydroxybenzoic Acid [1][3]
Step 1: 3,5-Diacetoxybenzoic Acid
-
In a 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, charge 30 g (0.195 mol) of 3,5-dihydroxybenzoic acid, 47 ml (0.497 mol) of acetic anhydride, and 2.4 ml (29.8 mmol) of pyridine.
-
Heat the mixture to 100 °C and stir for 3 to 4 hours.
-
Cool the mixture, pour it into 400 ml of ice water, and filter the precipitate.
-
Wash the filter cake with ice water and dry at 45 °C under vacuum to obtain 3,5-diacetoxybenzoic acid.
Step 2: 3,5-Diacetoxybenzoyl Chloride
-
In a 250 ml three-necked flask, charge 15.4 g (64.7 mmol) of 3,5-diacetoxybenzoic acid, 10 ml of thionyl chloride, and 80 ml of CH₂Cl₂.
-
Reflux the mixture for 3 to 5 hours.
-
Distill off the solvent and excess thionyl chloride.
-
Dissolve the crude solid in toluene, filter, and evaporate the solvent to obtain 3,5-diacetoxybenzoyl chloride.
Step 3: 3,5-Diacetoxyacetophenone
-
Under a nitrogen atmosphere, charge a 100 ml three-necked flask with 2 g (7.8 mmol) of 3,5-diacetoxybenzoyl chloride and 15 ml of dry THF.
-
Cool the solution to -15 °C.
-
Dropwise, add 2.6 ml of methylmagnesium chloride (3M in THF) over 20 minutes.
-
Stir for an additional 10 minutes at -15 °C.
-
Quench the reaction with aqueous ammonium (B1175870) chloride.
-
Extract with ethyl acetate (B1210297), dry the organic layer over MgSO₄, and concentrate to obtain the crude product.
Step 4: this compound
-
Hydrolyze the crude 3,5-diacetoxyacetophenone using standard acidic or basic conditions to remove the acetate protecting groups.
Workflow Diagram
Caption: Multi-step synthesis of this compound and key side products.
Demethylation of 3,5-Dimethoxyacetophenone
This method involves the cleavage of the methyl ethers of 3,5-dimethoxyacetophenone to yield the dihydroxy product. Common demethylating agents include boron tribromide (BBr₃) and aluminum chloride (AlCl₃).
Potential Side Products and Troubleshooting
| Issue | Potential Side Product(s) | Probable Cause | Recommended Solution |
| Incomplete demethylation | 3-hydroxy-5-methoxyacetophenone | Insufficient amount of demethylating agent or reaction time. | Use a stoichiometric excess of the demethylating agent (e.g., 2.2 equivalents of BBr₃) and monitor the reaction by TLC until completion[4]. |
| Formation of polymeric material | Complex polymeric byproducts | Harsh reaction conditions (e.g., high temperature). | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature)[4][5]. |
Experimental Protocol: Demethylation using Boron Tribromide [4]
-
Dissolve 3,5-dimethoxyacetophenone (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide in DCM (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 22 hours.
-
Cool the reaction mixture to -5 °C and filter any solids.
-
Quench the reaction by carefully adding ice water and stir for 30 minutes.
-
Filter the resulting solid, rinse with a cold solvent like isopropyl alcohol, and dry to obtain this compound.
Logical Relationship Diagram
Caption: Demethylation reaction and the primary side product.
Hoesch Reaction
The Hoesch reaction synthesizes aryl ketones from the reaction of a nitrile with an electron-rich arene, such as 1,3,5-trihydroxybenzene (phloroglucinol).
Potential Side Products and Troubleshooting
| Issue | Potential Side Product(s) | Probable Cause | Recommended Solution |
| Diacylation | 2,4-Diacetylphloroglucinol | Use of more than one equivalent of acetonitrile. | Use a 1:1 molar ratio of phloroglucinol (B13840) to acetonitrile[6]. |
| Formation of imine intermediate as byproduct | Unhydrolyzed imine | Incomplete hydrolysis during work-up. | Ensure complete hydrolysis by using adequate acidic conditions during the work-up. |
Experimental Protocol: Hoesch Reaction
This protocol is adapted from the synthesis of the analogous compound, phloroacetophenone.
-
In a suitable reaction vessel, dissolve anhydrous phloroglucinol (1 equivalent) and acetonitrile (1 equivalent) in anhydrous ether.
-
Add a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up with dilute acid to hydrolyze the intermediate and precipitate the product.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Reaction Pathway Diagram
Caption: Hoesch reaction pathway and a potential diacylated side product.
Friedel-Crafts Acylation
This method typically involves the acylation of a protected 1,3-dihydroxybenzene (resorcinol) derivative, followed by deprotection. Direct acylation of resorcinol (B1680541) can lead to a mixture of products.
Potential Side Products and Troubleshooting
| Issue | Potential Side Product(s) | Probable Cause | Recommended Solution |
| O-acylation | 1,3-Diacetoxybenzene | The hydroxyl groups are more nucleophilic than the aromatic ring. | Use a stronger Lewis acid and higher temperatures to favor C-acylation or perform a Fries rearrangement of the O-acylated product. |
| Polyacylation | 4,6-Diacetylresorcinol | The dihydroxybenzene ring is highly activated. | Use a protecting group strategy or carefully control the stoichiometry of the acylating agent. |
Experimental Protocol: Friedel-Crafts Acylation (Illustrative)
A direct acylation of resorcinol is challenging. A more controlled synthesis would involve protecting the hydroxyl groups before acylation.
-
Protect the hydroxyl groups of resorcinol (e.g., as methyl ethers or acetates).
-
In a flame-dried flask under a nitrogen atmosphere, suspend a Lewis acid (e.g., AlCl₃) in an anhydrous solvent (e.g., dichloromethane).
-
Add the protected resorcinol derivative to the suspension.
-
Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride).
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction with ice-cold dilute HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Deprotect the hydroxyl groups to obtain this compound.
Reaction Scheme
References
- 1. EP2404891A1 - Preparation method of acylbenzenes - Google Patents [patents.google.com]
- 2. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3,5-Dihydroxyacetophenone in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3,5-Dihydroxyacetophenone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a phenolic compound with limited aqueous solubility. It is considered practically insoluble in water.[1] Its solubility is significantly better in organic solvents. It is soluble in ethanol (B145695) and slightly soluble in acetone, DMSO, and methanol.[1][2][3][4]
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is poor. The abrupt change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, consider serial dilutions, reducing the final concentration of the organic solvent, or employing alternative solubilization methods outlined in this guide.[5]
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[6] A solubility of up to 50 mg/mL (328.62 mM) in DMSO has been reported, though this may require sonication to fully dissolve.[6] It is critical to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[6]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The maximum tolerated DMSO concentration is highly dependent on the specific cell line being used. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5] While some robust cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment with various DMSO concentrations to determine the non-toxic threshold for your specific experimental conditions.[5]
Q5: How does pH affect the solubility of this compound?
A5: As a phenolic compound, this compound is weakly acidic. Its solubility in aqueous solutions is highly dependent on pH.[5][7] Increasing the pH of the buffer (making it more alkaline) will deprotonate the phenolic hydroxyl groups, forming more polar phenolate (B1203915) ions that are significantly more water-soluble.[5][8] However, you must verify that the required pH is compatible with your biological assay system and does not affect the compound's activity.
Q6: What are cyclodextrins, and can they improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble molecules like this compound, forming an "inclusion complex" that has enhanced aqueous solubility.[9][10][11][12] Derivatives such as sulfobutylether-β-cyclodextrin (SBE-β-CD) have been effectively used to create clear, aqueous solutions of this compound.[6] This method is particularly useful for reducing the required concentration of organic co-solvents in sensitive assays.[13]
Quantitative Data Summary
The following tables summarize the known solubility properties and formulation examples for this compound.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Concentration (mM) | Notes | Reference |
| Water | Practically Insoluble | - | - | [1] |
| DMSO | 50 mg/mL | 328.62 mM | May require ultrasonication. Use fresh, anhydrous DMSO. | [6] |
| Ethanol | Soluble | - | - | [1] |
| Acetone | Slightly Soluble | - | - | [1] |
| Methanol | Slightly Soluble | - | - | [2][3] |
Table 2: Example Formulations for In Vitro/In Vivo Assays
| Formulation Composition | Achieved Solubility | Result | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.43 mM) | Clear Solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.43 mM) | Clear Solution | [6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.[6] Visually inspect to ensure a clear, precipitate-free solution.
-
Storage: Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer for your assay (e.g., PBS, TRIS).
-
pH Adjustment: While stirring, slowly add a small amount of a base solution (e.g., 1 M NaOH) dropwise to the buffer to raise the pH. Monitor the pH continuously with a calibrated pH meter. Target a pH above the pKa of the phenolic hydroxyl groups (predicted pKa is ~8.6).[3]
-
Compound Addition: Once the target pH is stable, add the this compound powder directly to the buffer while stirring.
-
Validation: Ensure the final pH of the solution is compatible with your assay system. A change in pH can impact protein stability and enzyme kinetics. Always test the effect of the high-pH buffer alone as a control in your experiment.
Protocol 3: Solubilization using Cyclodextrin (B1172386) Inclusion Complex
This protocol is based on the freeze-drying method for stable complex formation.
-
Prepare Solutions:
-
Cyclodextrin Solution: Dissolve a calculated molar excess (e.g., 2:1 or 5:1 molar ratio) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or SBE-β-CD in deionized water. Stir until fully dissolved; gentle warming may be necessary.[5]
-
Compound Solution: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.[5]
-
-
Mixing: Slowly add the compound solution dropwise to the stirring cyclodextrin solution.
-
Equilibration: Seal the container, protect it from light, and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.[5]
-
Lyophilization: Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-cyclodextrin complex.
-
Application: The resulting powder can be directly dissolved in your aqueous assay buffer to the desired final concentration.
Visualized Workflows and Mechanisms
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. 3',5'-Dihydroxyacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Cas 51863-60-6,this compound | lookchem [lookchem.com]
- 3. This compound | 51863-60-6 [chemicalbook.com]
- 4. This compound | 51863-60-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. mdpi.com [mdpi.com]
- 11. Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 3,5-Dihydroxyacetophenone under different pH conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3,5-Dihydroxyacetophenone under various pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is significantly influenced by pH, temperature, exposure to light, and the presence of oxygen. As a phenolic compound, it is susceptible to degradation, particularly oxidation of the dihydroxy moiety, which is generally accelerated at neutral to alkaline pH.[1] For optimal stability, solutions should ideally be prepared fresh. If storage is necessary, it is recommended to use de-gassed solvents, store at low temperatures (-20°C or -80°C), and protect from light by using amber vials or storing in the dark.[1][2]
Q2: What is the most likely degradation pathway for this compound?
A2: The primary degradation pathway for dihydroxyacetophenones is the oxidation of the dihydroxy (resorcinol-type) moiety. This process can be expedited by exposure to oxygen, light, and higher pH levels.[1] Unlike compounds with ester or amide groups, hydrolysis is not a primary degradation pathway for this compound.[1]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] High humidity can be detrimental as moisture absorption can facilitate degradation reactions.[1]
Q4: Are there any specific recommendations for the HPLC analysis of this compound?
A4: For reversed-phase HPLC analysis of phenolic compounds like this compound, it is often beneficial to use a mobile phase with a lowered pH (typically between 2.5 and 3.5). This suppresses the ionization of the phenolic hydroxyl groups and any residual silanol (B1196071) groups on the column's stationary phase, leading to improved peak shapes and reduced tailing.[3][4] The use of a buffered mobile phase is also recommended to maintain a stable pH during the analysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., turning yellowish or brownish) | Oxidation of the dihydroxy moiety due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Minimize exposure to ambient air during handling.[1] |
| Appearance of New Peaks or Loss of Main Peak in Chromatograms of Stored Solutions | Degradation of the compound due to improper storage conditions (pH, temperature, light, oxygen). | Prepare solutions fresh before use. If stock solutions are necessary, store them at -20°C or -80°C for short durations and perform a qualification check before use.[1] Ensure the pH of the solution is controlled, preferably in the acidic range for better stability. |
| Poor Peak Shape (Tailing) in HPLC Analysis | Secondary interactions between the phenolic hydroxyl groups and the silica-based stationary phase. The mobile phase pH may not be optimal. | Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to suppress ionization.[3] Use a modern, end-capped HPLC column to minimize residual silanol interactions.[3] |
| Inconsistent Results in Stability Studies | Variability in experimental conditions such as temperature fluctuations, inconsistent pH of buffers, or exposure to light. | Ensure precise control of all experimental parameters. Calibrate pH meters and temperature-controlled chambers regularly. Protect all samples from light throughout the experiment. |
Data Presentation: Illustrative Stability Data
The following tables summarize illustrative quantitative data on the degradation of a dihydroxyacetophenone under various stress conditions. Note: This data is based on the known behavior of similar phenolic compounds, such as 3',4'-Dihydroxyacetophenone, and is intended for guidance purposes.[1] Actual degradation rates for this compound should be determined experimentally.
Table 1: Illustrative Degradation of Dihydroxyacetophenone in Solution under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | Illustrative % Degradation |
| 2 (0.01 M HCl) | 60 | 24 | < 5% |
| 7 (Water) | 60 | 24 | 10 - 15% |
| 10 (0.001 M NaOH) | 60 | 24 | > 20% |
Table 2: Illustrative Degradation of Dihydroxyacetophenone under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Parameters | Duration | Illustrative % Degradation |
| Oxidative | 3% H₂O₂ at room temperature | 8 hours | 15 - 25% |
| Thermal (Solid) | 80°C | 48 hours | 5 - 10% |
| Photolytic (in Methanol) | ICH Q1B conditions (UV/Vis light) | 24 hours | 10 - 20% |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the degradation pathways and the stability-indicating nature of analytical methods.[5][6][7][8]
1. Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
2. Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to the expected faster degradation in alkaline conditions.[1]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]
3. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[1]
Stability-Indicating HPLC Method
This method is a general starting point and should be optimized for your specific instrumentation and requirements.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 275 nm)
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Postulated primary degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. longdom.org [longdom.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of 3,5-Dihydroxyacetophenone synthesis reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,5-dihydroxyacetophenone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high selectivity and yield for this specific isomer.
Troubleshooting Guide
Issue 1: Poor Selectivity in Direct Acylation of Resorcinol (B1680541)
Problem: The primary product of my Friedel-Crafts or similar acylation of resorcinol is not the desired this compound. I am isolating significant quantities of other isomers.
Root Cause Analysis:
The direct acylation of resorcinol is notoriously difficult to control for the synthesis of the 3,5-isomer. The hydroxyl groups of resorcinol are ortho-, para-directing, leading primarily to the formation of 2,4-dihydroxyacetophenone and 4,6-diacetylresorcinol. The formation of this compound is not electronically favored under standard Friedel-Crafts conditions.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for poor selectivity.
Solutions:
-
Change your starting material: The most effective solution is to move away from the direct acylation of resorcinol. Two highly selective and higher-yielding methods are recommended:
-
Multi-step synthesis starting from 3,5-dihydroxybenzoic acid: This route involves the protection of the hydroxyl groups, followed by conversion of the carboxylic acid to the acetophenone, and subsequent deprotection. A detailed protocol is provided below.
-
Demethylation of 3,5-dimethoxyacetophenone: This method uses a commercially available or easily synthesized precursor where the directing groups are blocked, leading to the desired product upon demethylation.
-
Issue 2: Low Overall Yield in Multi-Step Synthesis
Problem: I am following a multi-step synthesis route (e.g., from 3,5-dihydroxybenzoic acid), but my overall yield is low.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Incomplete Reactions | Monitor each reaction step closely using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material before proceeding to the next step. Adjust reaction times or temperatures as needed. | Maximization of the yield at each individual step, leading to a higher overall yield. |
| Loss of Product During Workup/Purification | Optimize extraction and purification procedures. For extractions, ensure the correct pH of the aqueous layer to prevent loss of phenolic compounds. For chromatography, use an appropriate solvent system to achieve good separation without excessive band broadening. | Improved recovery of the intermediate products and the final product. |
| Degradation of Intermediates or Final Product | Phenolic compounds can be sensitive to oxidation. When possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon). Store intermediates and the final product in a cool, dark place. | Minimized product loss due to degradation, resulting in a purer product and higher yield. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to synthesize this compound directly from resorcinol via Friedel-Crafts acylation?
A1: The hydroxyl groups on the resorcinol ring are strong activating and ortho-, para-directing groups. This means that electrophilic substitution, such as acylation, will preferentially occur at the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6). Position 5 is meta to both hydroxyl groups and is therefore electronically disfavored for substitution.
Q2: What are the major byproducts in the direct acylation of resorcinol?
A2: The major byproducts are 2,4-dihydroxyacetophenone (resacetophenone) and 4,6-diacetylresorcinol. Depending on the reaction conditions, O-acylated products (esters) can also be formed.
Q3: What are the most reliable methods for synthesizing this compound with high selectivity?
A3: The most reliable methods involve using starting materials where the regiochemistry is already set. The two primary recommended routes are:
-
A multi-step synthesis from 3,5-dihydroxybenzoic acid. This method offers high yields and excellent control over the final product.
-
The demethylation of 3,5-dimethoxyacetophenone. This is an efficient final step if the starting material is available.
Q4: Can the Houben-Hoesch reaction be used to synthesize this compound from resorcinol?
A4: While the Houben-Hoesch reaction is a method for synthesizing hydroxyaryl ketones from phenols and nitriles, its application to resorcinol for the specific synthesis of the 3,5-isomer is not well-documented to be highly selective. Similar to Friedel-Crafts acylation, the directing effects of the hydroxyl groups would likely favor substitution at other positions.
Quantitative Data Summary
The following table summarizes the reported yields for the recommended selective synthesis methods for this compound.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Multi-step Synthesis | 3,5-Dihydroxybenzoic Acid | Benzyl (B1604629) chloride, Mg/diethyl malonate, Pd/C | ~65% (overall) | [1] |
| Demethylation | 3,5-Dimethoxyacetophenone | Aluminum chloride, Chlorobenzene (B131634) | 71% | [2] |
Experimental Protocols
Protocol 1: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This protocol is adapted from a patented procedure and involves several steps to achieve high selectivity and yield.[1]
Workflow Diagram:
Caption: Multi-step synthesis of this compound.
Step 1: Benzylation of 3,5-Dihydroxybenzoic Acid
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and a catalytic amount of sodium iodide.
-
Heat the mixture to reflux and add benzyl chloride (3 equivalents) dropwise.
-
Continue refluxing for 24 hours, monitoring the reaction by TLC.
-
After completion, filter the hot solution and evaporate the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dibenzyloxybenzoic acid. The reported yield for a similar esterification and benzylation process is typically high.[1]
Step 2: Conversion to 3,5-Dibenzyloxyacetophenone
-
Convert the 3,5-dibenzyloxybenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
In a separate flask, prepare a solution of the magnesium salt of a malonic ester (e.g., by reacting magnesium with diethyl malonate).
-
Add the previously prepared acid chloride to the malonic ester solution at 0°C and then allow the reaction to proceed at room temperature.
-
Upon completion, perform an acidic workup (e.g., with HCl) followed by heating to effect decarboxylation, yielding 3,5-dibenzyloxyacetophenone.
-
Purify the product by extraction and chromatography. The reported yield for this transformation is in the range of 85-90%.[1]
Step 3: Debenzylation to this compound
-
Dissolve the 3,5-dibenzyloxyacetophenone from the previous step in ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (e.g., through Celite) and evaporate the solvent to obtain the final product, this compound. This step typically proceeds with a near-quantitative yield.[1]
Protocol 2: Demethylation of 3,5-Dimethoxyacetophenone
This protocol is a single-step procedure suitable if the starting material is available.[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyacetophenone (1 equivalent) and chlorobenzene as the solvent.
-
Add anhydrous aluminum chloride (AlCl₃) in excess (e.g., 3-4 equivalents).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography to yield this compound. A yield of 71% has been reported for this method.[2]
References
Troubleshooting common problems in 3,5-Dihydroxyacetophenone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of 3,5-Dihydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes to this compound include:
-
Demethylation of 3,5-dimethoxyacetophenone: This method involves the cleavage of the methyl ethers of the precursor molecule, often using a Lewis acid like aluminum chloride in a suitable solvent.[1]
-
Multi-step synthesis from 3,5-dihydroxybenzoic acid: This route involves several steps, including esterification, protection of the hydroxyl groups (e.g., benzylation), reaction with a Grignard reagent or other nucleophile to form the ketone, and subsequent deprotection.[2][3]
-
Friedel-Crafts Acylation of Phloroglucinol (B13840) (1,3,5-trihydroxybenzene): While theoretically possible, direct acylation of the highly activated phloroglucinol can be challenging to control and may lead to multiple side products.
Q2: I am experiencing a very low yield in my synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include O-acylation if hydroxyl groups are not properly protected, or polysubstitution in the case of Friedel-Crafts type reactions.
-
Decomposition of starting materials or product: The dihydroxy-substituted aromatic ring is sensitive to oxidation, especially under harsh reaction conditions or during work-up.
-
Issues with reagents: The purity and reactivity of starting materials and reagents are critical. For instance, in reactions involving Lewis acids like AlCl₃, the presence of moisture can deactivate the catalyst.
-
Product loss during work-up and purification: The product may be lost during extraction, washing, or recrystallization steps.
Q3: My final product is discolored (pink, brown, or black). How can I prevent this and purify my product?
A3: Discoloration is a common issue when working with phenolic compounds due to their susceptibility to oxidation.
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use degassed solvents.
-
Avoid excessive heat and prolonged exposure to light.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying this compound. Suitable solvent systems include water, ethanol/water mixtures, or toluene.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. The charcoal is then removed by hot filtration.
-
Column Chromatography: For highly impure samples, column chromatography on silica (B1680970) gel can be used to separate the desired product from colored byproducts.
-
Troubleshooting Guides
Issue 1: Low Yield in Demethylation of 3,5-Dimethoxyacetophenone
| Symptom | Possible Cause | Suggested Solution |
| High amount of starting material remaining (TLC analysis) | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the molar ratio of the Lewis acid (e.g., AlCl₃) and/or extend the reaction time. Monitor progress by TLC. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, but be cautious of potential charring or side reactions at very high temperatures. | |
| Formation of multiple spots on TLC plate | Side reactions due to excessive heat or reactive impurities. | Ensure the reaction temperature is carefully controlled. Use purified starting materials and anhydrous solvents. |
| Product loss during aqueous work-up | The product has some solubility in water. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
Issue 2: Problems in the Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the initial esterification step | Incomplete reaction. | Use a large excess of the alcohol and a suitable acid catalyst (e.g., concentrated H₂SO₄). Ensure sufficient reaction time (reflux for 8-15 hours).[2] |
| Failure of the Grignard or nucleophilic substitution reaction | Poor quality Grignard reagent or inactive nucleophile. | Prepare the Grignard reagent fresh or titrate it before use. Ensure all glassware and reagents are scrupulously dry. |
| Steric hindrance or deactivation by unprotected hydroxyl groups. | Ensure the hydroxyl groups of the benzoic acid derivative are properly protected (e.g., as benzyl (B1604629) ethers) before this step.[2][3] | |
| Incomplete deprotection (e.g., debenzylation) | Inactive catalyst or insufficient reaction time. | Use a fresh catalyst (e.g., Pd/C) and ensure an adequate hydrogen pressure. Monitor the reaction by TLC until the protected starting material is consumed.[3] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1][4] |
| Molecular Weight | 152.15 g/mol | [1][4] |
| Appearance | Off-white to light yellow crystalline solid | General chemical knowledge |
| Melting Point | 145-149 °C | Commercially available data |
| Solubility | Soluble in DMSO, ethanol, and acetone. Sparingly soluble in water. | [5][6] |
| Typical Yield (Demethylation) | ~71% | [1] |
| Typical Yield (from 3,5-dihydroxybenzoic acid, multi-step) | Overall yields of 47-65% have been reported for similar multi-step syntheses.[2] | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation of 3,5-Dimethoxyacetophenone
This protocol is based on a literature procedure for demethylation using aluminum chloride.[1]
Materials:
-
3,5-Dimethoxyacetophenone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 3,5-dimethoxyacetophenone and anhydrous chlorobenzene.
-
Carefully add anhydrous aluminum chloride in portions with stirring. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid (General Outline)
This is a generalized procedure based on a patented multi-step synthesis.[2][3]
-
Esterification: Reflux 3,5-dihydroxybenzoic acid with a low-molecular-weight alcohol (e.g., ethanol) in the presence of a catalytic amount of concentrated sulfuric acid for 8-15 hours. Work-up involves distillation, extraction, and drying to obtain the corresponding ester.[2]
-
Protection of Hydroxyl Groups: The hydroxyl groups of the ester are protected, for example, by benzylation using benzyl chloride in the presence of a base.
-
Hydrolysis: The ester group is hydrolyzed back to a carboxylic acid using a base like sodium hydroxide.
-
Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride.[2]
-
Nucleophilic Substitution/Ketone Formation: The acyl chloride is reacted with a suitable nucleophile (e.g., involving magnesium chloride hexahydrate and dimethyl malonate followed by hydrolysis and decarboxylation) to form the ketone.[2]
-
Deprotection: The protecting groups (e.g., benzyl groups) are removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final product, this compound.[3]
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis problems.
Caption: Potential side reactions in the Friedel-Crafts acylation of a highly activated phenol.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 3,5-Dihydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of colored impurities from 3,5-Dihydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of colored impurities in this compound?
A1: Colored impurities in phenolic compounds like this compound are typically due to oxidation or the formation of polymeric byproducts during synthesis or storage.[1][2] Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-like structures.
Q2: What are the primary methods for removing colored impurities from this compound?
A2: The most effective methods for decolorizing this compound are recrystallization with the aid of activated carbon and column chromatography.[1] Activated carbon, also known as decolorizing carbon, has a high surface area that adsorbs large colored molecules.[3]
Q3: How does activated carbon work to remove colored impurities?
A3: Activated carbon is a porous material with a very large internal surface area that can adsorb a variety of organic compounds, including those that cause unwanted coloration.[4] The colored impurity molecules are trapped on the surface of the carbon particles, which are then physically removed from the solution by filtration.[5] Wood-based activated carbon is particularly effective at removing large organic compounds like natural pigments due to its macroporous structure.[4]
Q4: Can I lose my product if I use too much activated carbon?
A4: Yes, it is possible to lose some of your desired product. Since activated carbon can adsorb nonpolar molecules, and if your desired compound has nonpolar characteristics, it may also be adsorbed onto the carbon, reducing the recovery yield.[3] It is recommended to use a minimal amount of activated carbon (typically 1-2% by weight of the solute) and to minimize the contact time.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My purified this compound still has a yellow or brownish tint after recrystallization. How can I improve the color?
A1: A persistent color indicates that colored impurities have not been effectively removed. This can be addressed by treating the solution with activated carbon before crystallization.[1]
-
Suggested Solution:
-
Dissolve the crude or colored this compound in a suitable hot solvent (e.g., an ethanol (B145695)/water mixture).
-
Allow the solution to cool slightly below its boiling point and add a small amount of activated carbon (around 1-2% of the weight of your compound).[1]
-
Heat the mixture back to boiling for a short period (5-10 minutes) while swirling.[1]
-
Perform a hot gravity filtration to quickly remove the activated carbon.[1][3]
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.[1]
-
Q2: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound separates from the solution as a liquid because the solution's temperature is above the melting point of the solute-solvent mixture.[1] This is a common problem with phenolic compounds.[1]
-
Suggested Solutions:
-
Increase the amount of solvent: Add more hot solvent to the mixture to ensure the compound stays dissolved at a lower temperature.[1]
-
Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling increases the chance of oiling out.[1]
-
Modify the solvent system: Employ a solvent mixture (e.g., ethanol/water) to adjust the solubility and encourage crystallization over oiling out.[1]
-
Use seed crystals: Adding a small crystal of pure this compound can provide a nucleation site to promote crystallization.[1]
-
Q3: The yield of my recrystallized this compound is very low. What are the likely reasons and how can I improve it?
A3: A low yield can stem from several factors during the recrystallization process.
-
Possible Causes & Solutions:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[1] To resolve this, you can try to partially evaporate the solvent and cool the solution again to recover more product.
-
Premature crystallization during hot filtration: If the solution cools too much during filtration to remove activated carbon or other insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[1][3]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice-water bath, to maximize crystal formation.[1]
-
Column Chromatography Issues
Q1: I am seeing poor separation of my compound from colored impurities on a silica (B1680970) gel column.
A1: Poor separation can be due to an unsuitable choice of the mobile phase.
-
Suggested Solution:
-
Optimize the mobile phase: For polar compounds like this compound on a silica gel column, a mobile phase consisting of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used.[1] Adjust the solvent ratio to improve separation. A less polar mobile phase will generally increase the retention time of your compound and may improve the separation from closely eluting impurities.[1]
-
Q2: The this compound is streaking or tailing on the TLC plate and in the column.
A2: Tailing is a frequent issue with polar, acidic compounds like phenols on silica gel.[1]
-
Suggested Solution:
-
Add an acid modifier to the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl groups. This leads to more symmetrical peaks and better separation.[1]
-
Quantitative Data
The following table summarizes the typical purity levels and yields that can be achieved with different purification techniques for dihydroxyacetophenones, based on literature and commercial supplier data for the similar compound 3',4'-Dihydroxyacetophenone.
| Purification Technique | Purity Achieved | Typical Yield | Notes |
| Single Recrystallization | >99% | 70-90% | Effective for removing most common impurities.[1] |
| Column Chromatography (Silica Gel) | >98% | 50-80% | Useful for separating closely related impurities.[1] |
| Combined Recrystallization and Column Chromatography | >99.9% | 40-70% | For achieving very high purity for analytical standards or pharmaceutical applications.[1] |
Experimental Protocols
Protocol 1: Decolorization and Recrystallization of this compound using an Ethanol/Water Mixture
This protocol provides a general guideline and may need to be optimized based on the impurity profile of your crude material.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization:
-
Hot Gravity Filtration:
-
Pre-heat a gravity filtration setup (a funnel with fluted filter paper and a clean receiving Erlenmeyer flask) by pouring some hot solvent through it.
-
Quickly filter the hot solution containing the activated carbon. This step should be done rapidly to prevent the product from crystallizing prematurely in the funnel.[1][3] The filtrate should be clear and colorless.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly cloudy.
-
If too much water is added, add a small amount of hot ethanol until the solution is clear again.[1]
-
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common purification issues.
References
3,5-Dihydroxyacetophenone degradation pathways and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation pathways and prevention strategies for 3,5-Dihydroxyacetophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to ensure the integrity of your experiments.
Troubleshooting Guide
Directly addressing specific issues users might encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., turning brownish) | Oxidation of the resorcinol (B1680541) moiety due to exposure to air and/or light.[1] Photodegradation can lead to the formation of colored polymeric products. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in the dark. - Minimize exposure to ambient air during weighing and handling. |
| Solution Turning Brown/Yellow Upon Standing | Oxidation and/or photodegradation in solution, which is accelerated at higher pH and by exposure to light and oxygen. This is a known issue for dihydroxybenzene compounds. | - Prepare solutions fresh for each experiment. - If stock solutions are necessary, use de-gassed solvents, store at -20°C or -80°C for short periods, and protect from light.[1] - Consider adding an antioxidant like ascorbic acid to the buffer or solvent. |
| Decreased Potency or Unexpected Results in Assays | Degradation of the compound due to improper storage (temperature, humidity) or handling in solution. | - Ensure storage of the solid compound at recommended temperatures in a desiccator to protect from humidity.[1] - Prepare solutions fresh and use them promptly. - Before use, qualify any stored stock solutions to confirm concentration and purity. |
| Appearance of New Peaks in Chromatograms of Stored Samples | Formation of degradation products through oxidation, polymerization, or other reactions. | - Analyze the degradation products using a validated stability-indicating HPLC method. - Review storage conditions and handling procedures to identify the cause of degradation. - If possible, identify the degradation products to better understand the degradation pathway. |
| Poor Solubility of the Compound | The compound may have degraded to less soluble byproducts, such as polymers. The incorrect solvent may also be in use. | - Visually inspect the solid for any signs of degradation (e.g., discoloration). - Use fresh, high-purity compound. - Ensure the appropriate solvent is used. Sonication may aid in the dissolution of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, a resorcinol derivative, are oxidation and photodegradation.
-
Oxidative Degradation: The resorcinol moiety is susceptible to oxidation, especially in neutral to alkaline solutions.[2] This process can be initiated by atmospheric oxygen and catalyzed by metal ions. The oxidation likely proceeds through the formation of radical intermediates, which can then lead to the formation of dimers and polymers.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. For this compound, this has been observed to cause significant decomposition, resulting in the formation of a brown polymeric product.[4]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound in solution is highly pH-dependent. As with other phenolic compounds, degradation, particularly oxidation, is accelerated in neutral to alkaline conditions (higher pH).[1][5] In acidic conditions, the compound is generally more stable. For sensitive experiments, it is advisable to use a slightly acidic buffer if the experimental conditions permit.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light. Studies have shown that it is the least photochemically stable among the dihydroxyacetophenone isomers, undergoing decomposition upon irradiation.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber glassware or by working in a dark environment.
Q4: What are the optimal storage conditions for solid this compound?
A4: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. For optimal protection, store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] Keeping the compound in a desiccator will protect it from humidity, which can accelerate degradation.[1]
Q5: How can I prevent the degradation of this compound in my experimental solutions?
A5: To prevent degradation in solution, follow these recommendations:
-
Prepare Fresh Solutions: The most effective method is to prepare solutions immediately before use.
-
Protect from Light: Use amber vials or cover your glassware with aluminum foil.
-
Control pH: If possible, maintain a slightly acidic pH for your solutions.
-
Use De-gassed Solvents: Removing dissolved oxygen from your solvents can slow down oxidation.
-
Add Antioxidants: For applications where it will not interfere with the experiment, consider adding a small amount of an antioxidant like ascorbic acid to your solutions. Ascorbic acid has been shown to stabilize other phenolic compounds.[6]
-
Low Temperature Storage: If short-term storage of a stock solution is unavoidable, store it at -20°C or -80°C.[1]
Data Presentation: Illustrative Stability Data
The following tables summarize illustrative quantitative data on the degradation of this compound under various stress conditions.
Note: This data is for guidance purposes and is based on the known behavior of similar phenolic compounds. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Degradation of this compound in Solution under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | Illustrative % Degradation |
| 3 (0.001 M HCl) | 60 | 24 | < 5% |
| 7 (Water) | 60 | 24 | 15 - 20% |
| 9 (0.001 M NaOH) | 60 | 24 | > 30% |
Table 2: Illustrative Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Parameters | Duration | Illustrative % Degradation |
| Oxidative | 3% H₂O₂ at room temperature | 8 hours | 20 - 30% |
| Thermal (Solid) | 80°C | 48 hours | 5 - 10% |
| Photolytic (in Methanol) | ICH Q1B conditions (UV/Vis light) | 24 hours | 40 - 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to expected faster degradation.
-
Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and store it in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Oxidative degradation of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Derivatization of 3,5-Dihydroxyacetophenone
Welcome to the technical support center for the derivatization of 3,5-Dihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound target the two phenolic hydroxyl groups and, in some cases, the ketone functional group. These strategies are primarily aimed at protecting the hydroxyl groups to allow for selective reactions at other sites, or to modify the molecule's properties for analytical purposes, such as increasing volatility for Gas Chromatography (GC) analysis. The main types of derivatization are:
-
Etherification (O-Alkylation): This involves converting the hydroxyl groups to ethers, with benzyl (B1604629) ethers being a common choice for protection. The Williamson ether synthesis is a frequently used method.
-
Esterification (O-Acylation): The hydroxyl groups can be converted to esters using acylating agents like acid chlorides or anhydrides.
-
Silylation: This process replaces the acidic protons of the hydroxyl groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which is particularly useful for making the compound more volatile for GC analysis.
-
Ketone Protection: The ketone group can be protected, typically as an acetal (B89532) or ketal, to prevent it from reacting with nucleophiles.[1][2]
Q2: I am seeing incomplete derivatization of the hydroxyl groups. What are the likely causes and solutions?
A2: Incomplete derivatization is a common issue and can stem from several factors:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the derivatizing agent, especially if it is prone to degradation by trace amounts of water.
-
Presence of Moisture: Water in the reaction solvent or on the glassware can consume the derivatizing reagent. Always use anhydrous solvents and properly dried glassware.
-
Suboptimal Reaction Temperature: Some derivatization reactions, particularly with sterically hindered reagents, may require heating to proceed to completion.
-
Inadequate Base: For reactions requiring a base, such as the Williamson ether synthesis, the base may not be strong enough to fully deprotonate the phenolic hydroxyl groups. Consider using a stronger base.[3]
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or GC.
Q3: How can I selectively derivatize only one of the two hydroxyl groups?
A3: Achieving mono-derivatization over di-derivatization can be challenging but is possible by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a sub-stoichiometric amount of the derivatizing agent (e.g., slightly less than one equivalent). This will statistically favor the formation of the mono-substituted product.
-
Bulky Reagents: Employing a sterically bulky derivatizing agent can favor reaction at the less hindered hydroxyl group, although in the case of this compound, the two hydroxyls are electronically and sterically similar.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity.
A study on the regioselective alkylation of 2,4-dihydroxyacetophenones demonstrated that using cesium bicarbonate as the base in acetonitrile (B52724) at 80°C favored the alkylation of the 4-hydroxyl group with excellent regioselectivity.[4] While the substitution pattern is different, this suggests that careful selection of the base and solvent system can influence selectivity.
Q4: Can the ketone group interfere with the derivatization of the hydroxyl groups?
A4: Yes, the ketone group can potentially interfere, depending on the reaction conditions and reagents used.
-
Silylation: Under certain conditions, silylating agents can react with the enol form of the ketone to produce a silyl enol ether. To favor derivatization of the hydroxyl groups, it is generally recommended to use conditions that promote O-silylation of phenols.
-
Alkylation (Williamson Ether Synthesis): This reaction is typically performed under basic conditions, which deprotonate the phenolic hydroxyls, making them highly nucleophilic. The ketone is generally not reactive under these conditions.
-
Acylation: While O-acylation of the phenols is the expected reaction, C-acylation (a Friedel-Crafts type reaction) on the aromatic ring can be a side reaction under certain conditions, although the existing acetyl group is deactivating.
To avoid interference from the ketone, it is often best to protect it first if subsequent reactions are incompatible with the carbonyl group.
Troubleshooting Guides
Guide 1: Incomplete Silylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the di-silylated product | Moisture Contamination: Silylating agents are highly sensitive to moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider using a freshly opened bottle or distilling the solvent.- Store silylating agents under anhydrous conditions. |
| Insufficient Reagent: The silylating agent may have been consumed by trace water or degraded over time. | - Use a molar excess of the silylating agent (e.g., 2.2-3.0 equivalents for di-silylation).- Use a fresh bottle of the silylating agent. | |
| Suboptimal Reaction Conditions: The reaction may be too slow at room temperature. | - Increase the reaction temperature. Refluxing in a suitable solvent can often drive the reaction to completion.- Extend the reaction time and monitor progress by TLC or GC. | |
| Formation of mono-silylated product only | Steric Hindrance: While less of an issue for TMS groups, bulkier silyl groups may react slower. | - Increase reaction temperature and time.- Consider using a less sterically hindered silylating agent if the application allows. |
| Insufficient Base/Catalyst: If a catalyst (e.g., pyridine (B92270), imidazole) is used, its concentration may be too low. | - Ensure the correct stoichiometry of the catalyst is used. |
Guide 2: Williamson Ether Synthesis (O-Alkylation) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to proceed; only starting material is recovered | Base is too weak: The phenolic hydroxyls are not being fully deprotonated to form the nucleophilic phenoxide. | - Switch to a stronger base. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or for less reactive systems, sodium hydride (NaH).[3] |
| Poor Solvent Choice: The solvent may not be suitable for the reaction. | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which can accelerate Sₙ2 reactions.[3] | |
| Low yield of the desired ether product | Competing E2 Elimination: If using a secondary or tertiary alkyl halide, elimination will compete with substitution. | - Use a primary alkyl halide whenever possible. The Williamson ether synthesis works best with methyl and primary halides.[5] |
| C-Alkylation Side Reaction: The phenoxide ion can also act as a nucleophile at the carbon atoms of the aromatic ring. | - This is generally less of a problem than O-alkylation but can be influenced by the solvent and counter-ion. | |
| Hydrolysis of Alkyl Halide: The alkylating agent can be hydrolyzed by water. | - Ensure anhydrous reaction conditions. | |
| Formation of a complex mixture of products | Bis-alkylation and Mono-alkylation: Difficulty in controlling the stoichiometry. | - To favor di-alkylation, use a slight excess of both the base and the alkylating agent.- To favor mono-alkylation, use a sub-stoichiometric amount of the alkylating agent. |
| Reaction with the Solvent: Some solvents can react under strongly basic conditions. | - Choose a solvent that is stable under the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of this compound for GC Analysis
Materials:
-
This compound
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous reaction vial with a screw cap and septum
-
Heating block or sand bath
Procedure:
-
Place approximately 1-2 mg of this compound into a clean, dry reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Benzylation of this compound (Williamson Ether Synthesis)
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.2 eq).
-
Stir the suspension vigorously for 10-15 minutes.
-
Slowly add benzyl bromide (2.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Derivatization
Caption: A generalized workflow for the derivatization of this compound.
Troubleshooting Logic for Incomplete Derivatization
Caption: A logical flow diagram for troubleshooting incomplete derivatization reactions.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 3,5-Dihydroxyacetophenone versus Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of 3,5-Dihydroxyacetophenone and the well-established antioxidant, ascorbic acid (Vitamin C). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to aid in the evaluation of this compound as a potential antioxidant agent in research and drug development.
Comparative Antioxidant Activity: A Data-Driven Overview
While direct comparative studies on this compound using standardized antioxidant assays are limited in publicly available literature, data from a structurally similar compound, 3,5-diprenyl-4-hydroxyacetophenone (B12367755) (DHAP), provides valuable insight into its potential antioxidant efficacy. The following table summarizes the available quantitative data for DHAP against ascorbic acid.
| Antioxidant Assay | 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | Ascorbic Acid | Reference |
| DPPH Radical Scavenging Activity (IC50) | 26.00 ± 0.37 µg/mL | 60.81 ± 1.33 µg/mL | [1] |
Note: The data for 3,5-diprenyl-4-hydroxyacetophenone (DHAP) is presented as a proxy for this compound due to structural similarity. A lower IC50 value indicates higher antioxidant activity.
The available data on DHAP suggests that it possesses a significantly higher antioxidant capacity in the DPPH assay compared to ascorbic acid, as evidenced by its lower IC50 value[1]. This indicates that the dihydroxyacetophenone scaffold may be a promising backbone for potent antioxidant compounds. This compound is recognized as a potent antioxidant that can inhibit the formation of reactive oxygen species[2]. Another isomer, 2,4-dihydroxyacetophenone, has also been identified as a potential antioxidant[3].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of this compound or ascorbic acid in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate or cuvettes, add varying concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add varying concentrations of the test compound (this compound or ascorbic acid) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.
Procedure:
-
Prepare a fresh FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at a wavelength of around 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard (e.g., FeSO₄·7H₂O or ascorbic acid). Results are typically expressed as Fe²⁺ equivalents or ascorbic acid equivalents.
Visualizing the Process: Experimental Workflow and Antioxidant Mechanism
To further clarify the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.
References
A Validated High-Performance Liquid Chromatography Method for the Analysis of 3,5-Dihydroxyacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 3,5-Dihydroxyacetophenone (3,5-DHAP), a validated analytical method is paramount. This guide provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-DHAP, complete with experimental protocols and performance data. Furthermore, a comparison with alternative analytical techniques is presented to aid in selecting the most suitable method for specific research needs.
Validated HPLC-UV Method for this compound
A precise, accurate, and linear reverse-phase HPLC method with UV detection is a widely accepted technique for the quantification of phenolic compounds like this compound. The method's validation ensures its suitability for its intended purpose, providing consistent and reliable results.
Experimental Protocol
This section details the methodology for the validated HPLC analysis of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of 3,5-DHAP. | The analyte peak should be well-resolved from other components. |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.6 µg/mL | - |
Table 1: Summary of HPLC Method Validation Parameters for this compound Analysis.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Workflow of the HPLC Method Validation Process.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix.
| Feature | HPLC-UV | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on charge-to-size ratio in an electric field. |
| Sensitivity | Good | Very High | High |
| Specificity | Good | Very High (provides molecular weight information) | Good |
| Speed | Moderate | Fast | Very Fast |
| Cost (Instrument) | Moderate | High | Moderate |
| Solvent Consumption | Moderate | Low | Very Low |
| Sample Throughput | Moderate | High | High |
| Typical Application | Routine QC, content uniformity, stability testing. | Metabolomics, impurity profiling, trace analysis. | Analysis of complex mixtures, chiral separations. |
Table 2: Comparison of HPLC-UV with Alternative Analytical Methods.
Logical Relationship of Analytical Techniques
The diagram below illustrates the relationship between the primary HPLC method and its alternatives, highlighting their key characteristics.
Caption: Comparison of Analytical Methods for 3,5-DHAP.
Conclusion
The validated HPLC-UV method presented provides a reliable and accurate means for the quantification of this compound in various samples. The detailed protocol and validation data support its implementation in a quality control or research setting. For applications requiring higher sensitivity or faster analysis times, UPLC-MS and Capillary Electrophoresis offer viable alternatives, each with its own set of advantages and considerations. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the nature of the sample matrix.
References
A Comparative Analysis of the Biological Activities of Dihydroxyacetophenone Isomers for Researchers and Drug Development Professionals
A comprehensive review of the antioxidant, anti-inflammatory, and tyrosinase inhibitory activities of 2',4'-, 2',5'-, and 3',4'-dihydroxyacetophenone (B73281) isomers, supported by experimental data and mechanistic insights.
Dihydroxyacetophenones (DHAPs), a group of phenolic compounds, have garnered significant interest in the scientific community for their diverse biological activities. The position of the hydroxyl groups on the acetophenone (B1666503) backbone plays a crucial role in determining their therapeutic potential. This guide provides a comparative study of three key isomers—2',4'-DHAP, 2',5'-DHAP, and 3',4'-DHAP—to assist researchers, scientists, and drug development professionals in understanding their distinct bioactivities and underlying mechanisms.
Comparative Biological Activity
The biological activities of dihydroxyacetophenone isomers vary significantly based on the substitution pattern of the hydroxyl groups. Key activities include antioxidant, anti-inflammatory, and enzyme inhibitory effects.
Quantitative Comparison of Biological Activities (IC₅₀ Values)
| Isomer | Antioxidant Activity (DPPH Assay, IC₅₀) | Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC₅₀) | Tyrosinase Inhibition (IC₅₀) |
| 2',4'-Dihydroxyacetophenone | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 2',5'-Dihydroxyacetophenone | Data not available in searched literature | Inhibition of NO production reported, but specific IC₅₀ value not found in the searched literature.[1] | Potent melanin (B1238610) synthesis inhibitor, but specific IC₅₀ value not found in the searched literature.[2] |
| 3',4'-Dihydroxyacetophenone | Potent antioxidant activity reported, but specific IC₅₀ value not found in the searched literature.[3] | Inhibition of TNF-α reported, but specific IC₅₀ value for NO inhibition not found in the searched literature. | 10 µM[4] |
Note: The table highlights the need for further direct comparative studies to establish a complete quantitative profile of these isomers.
Mechanistic Insights into Biological Activities
Anti-inflammatory Activity
2',5'-Dihydroxyacetophenone has been shown to exert its anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the blockade of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
3',4'-Dihydroxyacetophenone also demonstrates anti-inflammatory properties, with studies indicating its ability to reduce TNF-α levels.[5]
Antioxidant Activity
3',4'-Dihydroxyacetophenone exhibits its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Upon activation by 3',4'-DHAP, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
Tyrosinase Inhibition
3',4'-Dihydroxyacetophenone is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, with an IC₅₀ value of 10 µM.[4] This inhibitory activity makes it a promising candidate for applications in skincare and for treating hyperpigmentation disorders.
2',5'-Dihydroxyacetophenone has also been identified as a potent melanin synthesis inhibitor, suggesting it likely acts on the tyrosinase pathway.[2] However, a specific IC₅₀ value for its direct inhibition of tyrosinase was not found in the reviewed literature.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of the dihydroxyacetophenone isomers by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the dihydroxyacetophenone isomers for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the dihydroxyacetophenone isomers are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Tyrosinase Inhibition Assay
This assay measures the ability of the dihydroxyacetophenone isomers to inhibit the activity of tyrosinase.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine (substrate) are prepared in a phosphate (B84403) buffer (pH 6.8).
-
Reaction Mixture: The tyrosinase solution is pre-incubated with various concentrations of the dihydroxyacetophenone isomers for 10 minutes at room temperature.
-
Initiation of Reaction: The reaction is initiated by adding the L-tyrosine solution.
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined.
Conclusion
The available data indicates that dihydroxyacetophenone isomers are a promising class of compounds with significant biological activities. 3',4'-Dihydroxyacetophenone stands out for its potent tyrosinase inhibitory activity. 2',5'-Dihydroxyacetophenone shows notable anti-inflammatory properties through the inhibition of the NF-κB and ERK1/2 pathways. The antioxidant mechanism of 3',4'-dihydroxyacetophenone is linked to the activation of the Nrf2 pathway.
However, this comparative guide also highlights a significant gap in the literature. Direct comparative studies providing quantitative IC₅₀ values for the antioxidant and anti-inflammatory activities of all three isomers are lacking. Such studies are crucial for a comprehensive understanding of their structure-activity relationships and for guiding future drug development efforts. Further research is warranted to fully elucidate and compare the biological potential of these closely related isomers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3,5-Dihydroxyacetophenone in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of 3,5-Dihydroxyacetophenone (3,5-DHAP), with a focus on its mechanism of action in cancer cell lines. Due to the limited availability of specific mechanistic data for 3,5-DHAP, this document leverages experimental data from its isomers, primarily 2,5-Dihydroxyacetophenone (2,5-DHAP) and 3,4-Dihydroxyacetophenone (3,4-DHAP), to provide a broader context for its potential anticancer activities. This guide is intended to be a resource for researchers investigating the therapeutic potential of phenolic compounds in oncology.
Executive Summary
This compound, a phenolic compound, has demonstrated cytotoxic activity against human cervical cancer (HeLa) cell lines. However, a detailed understanding of its mechanism of action remains to be fully elucidated. In contrast, its isomer, 2,5-DHAP, has been shown to induce apoptosis and cell cycle arrest in multiple myeloma cells through the modulation of the MAPK signaling pathway. Another isomer, 3,4-DHAP, exhibits antioxidant effects and regulates the Nrf2/HO-1 pathway. This guide synthesizes the available data to offer a comparative perspective and provides detailed experimental protocols to facilitate further research into the anticancer properties of 3,5-DHAP.
Data Presentation
Table 1: In Vitro Cytotoxicity of Dihydroxyacetophenone Isomers Against Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HeLa | Cervical Carcinoma | >500 µg/mL | [1] |
| 2,5-Dihydroxyacetophenone | U266 | Multiple Myeloma | Not explicitly stated, but effects observed at 50 and 100 µM | [2][3] |
| 3,4-Dihydroxyacetophenone | HUVECs (used as a model for endothelial cells in cancer studies) | Not a cancer cell line, but relevant to anti-angiogenic potential | Not applicable for IC50 in this context | [4] |
Note: The IC50 value for this compound in HeLa cells was reported to be greater than 500 µg/mL, suggesting a relatively low cytotoxic potency in this specific cell line under the tested conditions.[1]
Table 2: Mechanistic Comparison of Dihydroxyacetophenone Isomers
| Mechanism of Action | This compound | 2,5-Dihydroxyacetophenone (in U266 cells) | 3,4-Dihydroxyacetophenone (in HUVECs) |
| Apoptosis Induction | Data not available | Induces apoptosis via activation of caspase-3, -8, and -9, and PARP cleavage.[2] | Data not available |
| Cell Cycle Regulation | Data not available | Induces G2/M phase cell cycle arrest.[2] | Data not available |
| Signaling Pathway Modulation | Data not available | Induces sustained activation of JNK, ERK1/2, and p38 MAPKs.[2] | Regulates the Nrf2/HO-1 pathway.[4] |
| Regulation of Apoptotic Proteins | Data not available | Downregulates Bcl-xl, Bcl-2, Mcl-1, IAP1, and Survivin. Upregulates Bax.[2] | Data not available |
| Regulation of Cell Cycle Proteins | Data not available | Downregulates Cyclin D1 and Cyclin E. Upregulates p21.[2] | Data not available |
| Regulation of Metastatic Proteins | Data not available | Downregulates COX-2 and MMP-9.[2] | Data not available |
Mandatory Visualization
Caption: Workflow for validating the anticancer mechanism of 3,5-DHAP.
Caption: Signaling pathway of 2,5-DHAP in multiple myeloma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-ERK, p-JNK, p-p38, Cyclin D1, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The available data suggests that this compound possesses cytotoxic activity, although its potency may vary depending on the cancer cell line. A significant gap in knowledge exists regarding its specific mechanism of action. Drawing parallels from its isomer, 2,5-DHAP, it is plausible that 3,5-DHAP may also induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the MAPK pathway. Further comprehensive studies are imperative to validate these potential mechanisms for 3,5-DHAP and to explore its therapeutic potential as an anticancer agent. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dihydroxyacetophenone vs. Other Polyphenols: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Polyphenols, a diverse group of plant secondary metabolites, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of 3,5-Dihydroxyacetophenone against other well-researched polyphenols, namely curcumin (B1669340), quercetin, resveratrol, and catechins. The information presented is supported by experimental data to aid in the evaluation and selection of potential candidates for antimicrobial drug development.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other selected polyphenols against common pathogenic bacteria. It is important to note that direct comparative studies involving this compound are limited. Available data suggests that among dihydroxyacetophenone isomers, the 3',5'- form exhibits the lowest antimicrobial activity[1].
Table 1: Minimum Inhibitory Concentration (MIC) of Polyphenols against Gram-Positive Bacteria (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis |
| This compound | Data not available | Data not available | Data not available |
| Curcumin | 0.039 - 250[2][3] | 129[3] | 293[3] |
| Quercetin | 20 - 500[1][4] | Data not available | Data not available |
| Resveratrol | 100 - >1000[5] | 16.5 - 260[6] | 20[7] |
| Catechins (EGCG) | 256 - 2048[8] | Data not available | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Polyphenols against Gram-Negative Bacteria (µg/mL)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| This compound | Data not available | Data not available | Data not available |
| Curcumin | 163 - 1250[2][3] | 175 - 5000[3][9] | 216 - 1250[2][3] |
| Quercetin | 400[10] | 20 - 250[1][11] | Data not available |
| Resveratrol | 0.625 - 521[6] | 224.82 (mean)[6] | >200[7] |
| Catechins (EGCG) | Data not available | Data not available | Data not available |
Note: MIC values can vary depending on the bacterial strain, experimental conditions, and testing methodology.
Experimental Protocols
The determination of MIC is a critical step in assessing the antimicrobial potential of a compound. The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Detailed Steps:
-
Preparation of Test Compound Stock Solution: Dissolve the polyphenol in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium from an overnight culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compound.
-
Controls: Include a positive control (medium with bacterial inoculum, no compound) to ensure bacterial growth and a negative control (medium only) to check for sterility.
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. The results can also be read using a microplate reader to measure the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a Minimum Bactericidal Concentration (MBC) test can be performed following the MIC assay.
Detailed Steps:
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Antimicrobial Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antimicrobial mechanisms of action for the compared polyphenols and a general workflow for antimicrobial susceptibility testing.
Caption: Proposed antimicrobial mechanisms of action for selected polyphenols.
Caption: General workflow for MIC and MBC determination via broth microdilution.
Mechanisms of Antimicrobial Action
Polyphenols exert their antimicrobial effects through various mechanisms, often targeting multiple cellular processes simultaneously.
-
Curcumin: The antimicrobial action of curcumin involves disrupting the bacterial cell membrane, inhibiting biofilm formation, and interfering with the FtsZ protein, which is crucial for bacterial cell division[2][12].
-
Quercetin: Quercetin's mechanisms include increasing the permeability of the bacterial cell membrane, inhibiting DNA gyrase (an enzyme essential for DNA replication), and preventing biofilm formation[3][7].
-
Resveratrol: Resveratrol can act as an efflux pump inhibitor, preventing bacteria from expelling antibiotics. It also interferes with quorum sensing, a bacterial communication system involved in virulence, and can inhibit cell division[4][13][14].
-
Catechins: The primary catechin (B1668976) in green tea, epigallocatechin gallate (EGCG), is known to damage the bacterial cell wall, inhibit the activity of bacterial toxins, and interfere with DNA synthesis[5][6][15].
The antimicrobial mechanism of this compound is not well-elucidated in the current literature.
Conclusion
While this compound is a polyphenol of interest, the currently available data suggests its antimicrobial activity may be lower compared to other well-studied polyphenols like curcumin, quercetin, resveratrol, and catechins. These latter compounds have demonstrated significant inhibitory effects against a broad range of pathogenic bacteria, with their mechanisms of action being increasingly understood. For researchers and drug development professionals seeking potent natural antimicrobial agents, curcumin, quercetin, resveratrol, and catechins represent more promising avenues for further investigation and development. Future studies are warranted to fully characterize the antimicrobial spectrum and mechanism of action of this compound to determine its potential, if any, as a viable antimicrobial candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial green tea catechins from a molecular perspective: mechanisms of action and structure–activity relationships - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Mechanism of Curcumin: A Review. | Semantic Scholar [semanticscholar.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Mechanism of Curcumin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Resveratrol—Potential Antibacterial Agent against Foodborne Pathogens [frontiersin.org]
- 15. Applications of Catechins in the Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of 3,5-Dihydroxyacetophenone: A Comparative Guide for Researchers
A detailed analysis of the biological activities of 3,5-Dihydroxyacetophenone and its comparison with structurally related compounds, resveratrol (B1683913) and piceatannol (B1677779). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential in antioxidant, anti-inflammatory, and antimicrobial applications, supported by available experimental data and detailed protocols.
Introduction
This compound is a phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. Structurally related to well-known polyphenols like resveratrol and piceatannol, it is anticipated to exhibit a range of biological activities. This guide aims to provide a comparative analysis of the cross-reactivity of this compound in various biological assays, offering a valuable resource for researchers exploring its potential applications. Due to a scarcity of direct quantitative data for this compound in the literature, this guide will leverage data from a structurally similar derivative, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), alongside a comprehensive comparison with the extensively studied compounds, resveratrol and piceatannol.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following tables summarize the available quantitative data for 3,5-diprenyl-4-hydroxyacetophenone (as a proxy for this compound), resveratrol, and piceatannol across key biological assays.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | 26.00 ± 0.37 µg/mL | [1] |
| Resveratrol | 2.86 - 131 µM | [2][3] |
| Piceatannol | ~10 µM |
Anti-inflammatory Activity
The anti-inflammatory effects are commonly assessed by measuring the inhibition of pro-inflammatory cytokines, such as TNF-α and various interleukins (IL), in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Results | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | Inhibition of NO, IL-1β, IL-6, TNF-α production in LPS-stimulated macrophages | Significant inhibition observed | [1] |
| Resveratrol | Inhibition of IL-6 production in LPS-stimulated RAW264.7 cells | IC50: 17.5 ± 0.7 µM | |
| Inhibition of TNF-α production in LPS-stimulated RAW264.7 cells | IC50: 18.9 ± 0.6 µM | ||
| Piceatannol | Inhibition of various cytokines in LPS-induced uveitis in rats | Significant suppression observed |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC | Reference |
| Dihydroxyacetophenone derivatives | Escherichia coli | - | |
| Pseudomonas aeruginosa | Good activity reported | ||
| Staphylococcus aureus | - | ||
| Resveratrol | Staphylococcus aureus | 100 - 200 µg/mL | |
| Piceatannol | Staphylococcus aureus | Average MIC: 283 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add serial dilutions of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
LPS-Stimulated Macrophage Cytokine Release Assay
This in vitro assay is used to evaluate the anti-inflammatory potential of a compound by measuring its effect on cytokine production in immune cells stimulated with an inflammatory agent.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. The ability of a test compound to inhibit this cytokine release is a measure of its anti-inflammatory activity.
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate cell culture medium.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group, and IC50 values can be determined.
Broth Microdilution Method for MIC Determination
This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: LPS-induced pro-inflammatory signaling pathways.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While direct quantitative data for this compound in key biological assays remains limited, the available information on its structural analogue, 3,5-diprenyl-4-hydroxyacetophenone, suggests promising antioxidant and anti-inflammatory properties. The comparative analysis with the well-researched compounds resveratrol and piceatannol provides a valuable framework for understanding its potential biological activities. The detailed experimental protocols and visual workflows presented in this guide offer a solid foundation for researchers to further investigate the cross-reactivity and therapeutic potential of this compound and its derivatives. Further studies are warranted to establish a more complete and direct quantitative profile of this compound's efficacy in various biological systems.
References
A Comparative Guide to the Synthesis of 3,5-Dihydroxyacetophenone
3,5-Dihydroxyacetophenone is a key intermediate in the synthesis of various pharmaceuticals, including bronchodilators like terbutaline (B1683087) and fenoterol. Its efficient synthesis is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of various synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of this compound can be achieved through several routes, each with its own set of advantages and disadvantages concerning yield, reaction conditions, and starting materials. The following table summarizes the key aspects of the most common methods.
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Overall Yield | Reference |
| Multi-step from 3,5-Dihydroxybenzoic Acid | 3,5-Dihydroxybenzoic Acid | Benzyl (B1604629) chloride, Oxalyl chloride, Magnesium ethoxide, Pd/C or Pt/C | Multi-step process involving protection, acylation, and deprotection. | ~65-99% | [1][2] |
| Grignard Reaction Route | 3,5-Dihydroxybenzoic Acid derivatives | Grignard reagents (e.g., CH₃MgI), Iron-containing catalyst | Typically involves protection of hydroxyl groups, conversion to an acid chloride, and reaction with a Grignard reagent. | ~41-65% | [2][3] |
| Demethylation | 3,5-Dimethoxyacetophenone | Aluminium chloride | Refluxing in chlorobenzene | 71% | |
| Hoesch Reaction | Phloroglucinol | Acetonitrile (B52724), HCl, ZnCl₂ | Condensation reaction | High (Specific yield for this compound not detailed, but generally high for similar phenols) | [4][5][6] |
| Friedel-Crafts Acylation | 1,3,5-Trihydroxybenzene (Phloroglucinol) or protected derivatives | Acyl chloride (e.g., Acetyl chloride), Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution | Variable, dependent on substrate and conditions | [7] |
Experimental Protocols
Method 1: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This method involves a sequence of reactions including esterification, benzylation (protection of hydroxyl groups), hydrolysis, acylation, decarboxylation, and debenzylation (deprotection).
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid In a 500mL four-necked flask, 30.80g (200mmol) of 3,5-dihydroxybenzoic acid is dissolved in 170mL of dehydrated ethanol (B145695) with mechanical stirring at room temperature. Then, 2.4mL of concentrated sulfuric acid is slowly added. The mixture is refluxed for 10 hours. After cooling, the solvent is removed by rotary evaporation, and the residue is processed to obtain ethyl 3,5-dihydroxybenzoate. The reported yield for this step is 97.1%.[1]
Step 2: Benzylation of Ethyl 3,5-Dihydroxybenzoate To a 500mL four-necked flask, add 27.30g (150mmol) of ethyl 3,5-dihydroxybenzoate, 72.45g (525mmol) of potassium carbonate, 1.00g of sodium iodide, and 140mL of acetone (B3395972). The mixture is refluxed with mechanical stirring. Over 1 hour, 66.41g (525mmol) of benzyl chloride is added dropwise. The reaction is refluxed for an additional 22 hours. The solid is filtered off, and the acetone is recovered from the filtrate. The residue is extracted, dried, and the solvent is evaporated to yield ethyl 3,5-dibenzyloxybenzoate.
Step 3: Hydrolysis of Ethyl 3,5-Dibenzyloxybenzoate In a 1000mL four-necked flask, 36.20g (100mmol) of ethyl 3,5-dibenzyloxybenzoate is mixed with 250g of a 6% sodium hydroxide (B78521) aqueous solution and 275mL of ethanol. The mixture is refluxed for 6 hours with mechanical stirring. Ethanol is then removed by evaporation. After cooling to room temperature, 6% hydrochloric acid is added dropwise until the pH of the solution is 2, leading to the precipitation of a white solid. The solid is collected by suction filtration and dried to give 3,5-dibenzyloxybenzoic acid with a yield of 98.5%.[2]
Step 4: Acylation and Decarboxylation To a 250mL four-necked flask, add 16.70g (50mmol) of 3,5-dibenzyloxybenzoic acid, 1.00g of N,N-dimethylformamide, and 135mL of 1,2-dichloroethane. The mixture is heated to reflux under a nitrogen atmosphere. 12.70g (100mmol) of oxalyl chloride is added dropwise. After refluxing for 6 hours, the solvent is evaporated. The resulting yellow solid is dissolved in 50mL of acetonitrile and added to a mixture of 17.10g (150mmol) of magnesium ethoxide, 17.40g (150mmol) of methyl acetoacetate, and 20.24g (200mmol) of triethylamine (B128534) in 200mL of acetonitrile at 0°C. The reaction is stirred at 0°C for 1 hour and then at room temperature for 5 hours. The reaction is quenched with hydrochloric acid and extracted with methyl tertiary butyl ether. The organic layer is washed, dried, and evaporated to yield 3,5-dibenzyloxyacetophenone. The reported yield for this step is 84.4%.[1]
Step 5: Debenzylation In a 100mL three-necked flask, 6.00g (18mmol) of 3,5-dibenzyloxyacetophenone and 0.60g of Pd/C are suspended in 35mL of dehydrated ethanol. The mixture is subjected to hydrogenation at 5MPa with magnetic stirring at room temperature for 0.5 hours. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure and dried to obtain a light yellow solid of this compound. The yield for this final step is 99.6%.[1]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key reaction pathways and mechanisms involved in the synthesis of this compound.
References
- 1. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 2. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. EP2404891A1 - Preparation method of acylbenzenes - Google Patents [patents.google.com]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
The Efficacy of 3,5-Dihydroxyacetophenone: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyacetophenone is a phenolic compound of interest within the scientific community for its potential therapeutic applications. As with many naturally derived compounds, understanding its efficacy requires a thorough examination of both in vitro and in vivo data. This guide provides a comparative overview of the biological activity of this compound and its derivatives, drawing upon available experimental data to offer insights into its antioxidant, anti-inflammatory, and anticancer potential. It is important to note that while direct comprehensive studies on this compound are limited, research on its derivatives and structurally related compounds provides a foundation for understanding its potential pharmacological profile.
In Vitro Efficacy
In vitro studies are crucial for elucidating the direct effects of a compound on biological systems in a controlled environment. Research into dihydroxyacetophenone derivatives has revealed significant biological activity.
Antioxidant Activity
A structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), has demonstrated notable antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound exhibited an IC50 value of 26.00 ± 0.37 µg/mL, indicating its capacity to neutralize free radicals.[1]
Antimicrobial and Antitumor Activities of Derivatives
Derivatives of dihydroxyacetophenone, including those synthesized from a this compound starting material, have shown promising antimicrobial and antitumor activities. Studies have highlighted that brominated derivatives, in particular, exhibit significant biological activity.[2][3] Notably, these derivatives have demonstrated potent antibacterial effects against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa ATCC 27853.[2][3] While specific IC50 values for this compound-derived compounds were not detailed in the available literature, the consistent activity of its derivatives underscores the potential of this chemical scaffold.
Table 1: Summary of In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | DPPH | 26.00 ± 0.37 µg/mL | [1] |
In Vivo Efficacy
In vivo studies are essential for understanding how a compound behaves in a whole, living organism, providing insights into its bioavailability, metabolism, and overall systemic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of 3,5-diprenyl-4-hydroxyacetophenone has been evaluated in a 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model.[1] This study revealed a dose-dependent reduction in edema, with a 2 mg/ear dose showing an effect comparable to the standard anti-inflammatory drug, indomethacin.[1] At this dose, the compound reduced ear edema by 70.10%.[1]
Further investigation into the mechanism of its anti-inflammatory action in vitro showed that at a concentration of 91.78 µM, it significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) (38.96% inhibition), interleukin-1β (IL-1β) (55.56% inhibition), interleukin-6 (IL-6) (51.62% inhibition), and tumor necrosis factor-α (TNF-α) (59.14% inhibition) in macrophages.[1] Concurrently, it increased the level of the anti-inflammatory cytokine IL-10 by 61.20%.[1]
Table 2: Summary of In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Effect | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | TPA-induced mouse ear edema | 2 mg/ear | 70.10% reduction in edema | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay
The antioxidant activity of 3,5-diprenyl-4-hydroxyacetophenone was determined using the DPPH assay. The assay measures the ability of a compound to donate an electron to the stable DPPH radical, thus neutralizing it. The change in color from violet to yellow is measured spectrophotometrically, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
TPA-Induced Mouse Ear Edema
The in vivo anti-inflammatory activity was assessed using the TPA-induced mouse ear edema model. TPA is a potent inflammatory agent that, when applied to the ear of a mouse, induces a significant inflammatory response characterized by edema. The test compound is applied topically to the ear, and the degree of edema is measured, typically by weighing a punch biopsy of the ear tissue. The reduction in edema compared to a control group treated only with TPA is used to quantify the anti-inflammatory effect.
Signaling Pathways and Experimental Workflows
Potential Anti-inflammatory Signaling Pathway
While the precise signaling pathway for this compound is not fully elucidated, based on studies of related dihydroxyacetophenone isomers, a plausible mechanism involves the modulation of key inflammatory pathways such as NF-κB and MAPK. The following diagram illustrates a potential pathway.
Caption: Potential anti-inflammatory signaling pathway of dihydroxyacetophenones.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of a compound using the mouse ear edema model.
Caption: Workflow for the TPA-induced mouse ear edema assay.
Conclusion
The available evidence suggests that this compound and its derivatives are promising candidates for further pharmacological investigation. In vitro data from structurally related compounds indicate significant antioxidant activity, while studies on its derivatives have highlighted their potential as antimicrobial and antitumor agents. Furthermore, in vivo studies on a related compound have demonstrated potent anti-inflammatory effects.
For drug development professionals, these findings warrant a more direct and comprehensive investigation into the in vitro and in vivo efficacy of this compound itself. Future research should focus on determining its specific IC50 values in various cancer cell lines, its minimum inhibitory concentrations against a broader range of microbes, and its efficacy in other animal models of disease. Elucidating its precise mechanism of action and conducting comparative studies against existing therapeutic agents will be crucial steps in realizing its full therapeutic potential.
References
- 1. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Dihydroxyacetophenone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists in Drug Development
The proper disposal of 3,5-Dihydroxyacetophenone is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while not classified as acutely toxic, is an irritant and a combustible solid requiring specific handling and disposal procedures. Adherence to these guidelines minimizes risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
-
Combustibility It is a combustible solid.
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]
Quantitative Waste Accumulation Limits
Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be stored on-site at any given time. These limits are crucial for maintaining a safe environment and adhering to federal and local regulations.
| Waste Category | Maximum Accumulation Limit | Regulatory Context |
| Total Hazardous Waste | 55 gallons | Stored within a Satellite Accumulation Area.[6][7] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | Stored at or near the point of generation.[6][7] |
Note: While this compound is not typically P-listed, these limits are important for overall laboratory waste management.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7][8]
1. Waste Collection and Containment:
- Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, spill cleanup materials).
- The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[8][9] It should be kept closed except when adding waste.[8]
2. Labeling:
- Affix a hazardous waste label to the container immediately upon starting waste accumulation.
- The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas.[9]
- Also include the date of initial waste accumulation and the name and contact information of the principal investigator or laboratory supervisor.[9]
3. Segregation and Storage:
- Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[6][9]
- Ensure the waste is segregated from incompatible materials. As a general practice, store organic solids away from strong oxidizing agents.
- The storage area should have secondary containment to control any potential leaks or spills.[7][8]
4. Spill Management:
- In the event of a spill, treat all cleanup materials as hazardous waste.[7][8]
- Use an appropriate absorbent material for solids, sweep up the material, and place it in the designated hazardous waste container. Avoid creating dust.[2][3]
- Ensure proper PPE is worn during the entire cleanup process.
5. Arranging for Disposal:
- Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months, but institutional policies may vary), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
- Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3',5'-Dihydroxyacetophenone 51863-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 3,5-Dihydroxyacetophenone
Safe Handling and Disposal of 3,5-Dihydroxyacetophenone
Essential Safety and Logistical Information for Laboratory Professionals
This compound is a chemical compound utilized in various research and development applications, including as a drug intermediate.[1][2] Due to its potential hazards, including skin, eye, and respiratory irritation, adherence to strict safety protocols is crucial to ensure the well-being of laboratory personnel and to maintain a safe research environment.[3][4] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified with specific hazard warnings. Understanding these is the first step in safe handling.
| Hazard Classification | GHS Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation. | [3][5][6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [3][5][7] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and exposure.
| Area of Protection | Required PPE | Specifications and Best Practices | Citations |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. | [5][7][8] |
| Hand Protection | Protective gloves | Wear appropriate chemical-resistant gloves (e.g., Neoprene or PVC). Inspect gloves for any damage before use.[8][9] | [7][8] |
| Body Protection | Long-sleeved laboratory coat | A closed lab coat is required. For larger quantities or risk of splashing, consider additional protective clothing.[8][10] | [7][8] |
| Respiratory Protection | N95 (US) or equivalent dust mask | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if ventilation is inadequate or for large-scale operations.[8] | [5][7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure safe handling from preparation to clean-up.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[5][7] Use of a chemical fume hood is strongly recommended to minimize inhalation of dust particles.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][10]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of holes and that safety glasses are clean and fit properly.[8]
2. Handling the Chemical:
-
Avoid Dust Formation: This compound is a solid, so care must be taken to avoid creating dust when transferring or weighing.[5] Use techniques like gentle scooping and avoid pouring from a height.
-
Contact Avoidance: Avoid all direct contact with skin and eyes.[7] Do not breathe in the dust.[5][7]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[8][9] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[5][7]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7][11]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Contaminated Solids: Sweep up any spilled solid material, taking care not to generate dust, and place it into a suitable, closed, and clearly labeled container for disposal.[5][7]
-
Unused Product: Unused or surplus this compound should be treated as chemical waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations for chemical waste.[12]
2. Disposal Method:
-
Professional Disposal: All waste material should be disposed of via an approved waste disposal plant or a licensed disposal company.[7][12] Do not let the product enter drains.[5]
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.[7] | [4][5][7][8] |
| Skin Contact | Take off contaminated clothing immediately.[6][7] Wash the affected area with plenty of soap and water.[5][7][8] If skin irritation occurs, get medical advice/attention.[7] | [5][6][7][8] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[5][7] If the person is not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[7] | [5][7] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5][8] Seek medical attention.[7] | [5][7][8] |
Mandatory Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 51863-60-6 [chemicalbook.com]
- 3. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3',5'-Dihydroxyacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3',5'-Dihydroxyacetophenone 51863-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sdfine.com [sdfine.com]
- 10. fishersci.com [fishersci.com]
- 11. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
